4-Bromo-2-methylphenylboronic acid
Description
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Properties
IUPAC Name |
(4-bromo-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQUDVVISBTSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431184 | |
| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-71-9 | |
| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-methylphenylboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Bromo-2-methylphenylboronic acid, a key building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. This document consolidates its chemical and physical properties, safety information, and provides a detailed examination of its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The guide is intended to serve as a critical resource for researchers and professionals engaged in the design and synthesis of novel molecular entities.
Chemical and Physical Properties
This compound, a member of the versatile boronic acid family, is a white to off-white crystalline solid. Its unique structural arrangement, featuring a bromine atom and a methyl group on the phenyl ring, makes it a highly valuable reagent for introducing the 4-bromo-2-methylphenyl moiety into a diverse range of organic molecules. A comprehensive summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 221006-71-9 | [1][2] |
| Linear Formula | C7H8BBrO2 | [1] |
| Molecular Weight | 214.85 g/mol | [3] |
| IUPAC Name | (4-bromo-2-methylphenyl)boronic acid | [1] |
| InChI Key | BEQUDVVISBTSHZ-UHFFFAOYSA-N | [1] |
| Synonyms | (4-Bromo-2-methylphenyl)boronic acid |
Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information prior to use.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryls, a structural motif prevalent in many pharmaceutical agents and advanced materials.
General Reaction Scheme
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organohalide or triflate in the presence of a base.
Figure 1: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note that specific conditions (catalyst, base, solvent, temperature) may need to be optimized for different substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.
References
An In-depth Technical Guide to 4-Bromo-2-methylphenylboronic acid: Properties, Synthesis, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Bromo-2-methylphenylboronic acid (CAS No. 221006-71-9), a versatile reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science.
Core Chemical Properties
This compound is a substituted arylboronic acid, a class of compounds renowned for their utility in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern offers specific steric and electronic properties that can be leveraged in targeted organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 221006-71-9 | [1] |
| IUPAC Name | (4-Bromo-2-methylphenyl)boronic acid | |
| Molecular Formula | C₇H₈BBrO₂ | [1] |
| Molecular Weight | 214.85 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| InChI | 1S/C7H8BBrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |
| InChIKey | BEQUDVVISBTSHZ-UHFFFAOYSA-N |
Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Type | Predicted Chemical Shifts (ppm) |
| ¹H NMR | The aromatic protons are expected in the range of 7.0-8.0 ppm. The methyl protons would appear as a singlet around 2.2-2.5 ppm. The hydroxyl protons of the boronic acid group are typically broad and may appear between 4.0 and 6.0 ppm, and their position is solvent-dependent. |
| ¹³C NMR | Aromatic carbons are expected in the 120-145 ppm range. The methyl carbon would be around 20-25 ppm. The carbon atom attached to the boron atom is often difficult to observe due to quadrupolar relaxation. |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Synthesis and Reactivity
This compound is typically synthesized from the corresponding aryl halide. A general and robust method involves the formation of an organometallic intermediate followed by reaction with a borate ester.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on the synthesis of similar tolylboronic acids.[2]
Materials:
-
1,4-Dibromo-2-methylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium turnings
-
Trimethyl borate
-
Hydrochloric acid (aqueous solution)
-
Methylene chloride
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of 1,4-dibromo-2-methylbenzene in anhydrous THF is prepared.
-
Magnesium turnings are added to the solution, and the mixture is stirred. Gentle heating may be required to initiate the Grignard reaction.
-
After the formation of the Grignard reagent is complete, the reaction mixture is cooled to a low temperature (e.g., -78 °C).
-
A solution of trimethyl borate in anhydrous THF is added dropwise to the cooled Grignard reagent solution. The reaction is stirred for a specified period, allowing for the formation of the boronate ester.
-
The reaction is then allowed to warm to room temperature.
-
The reaction is quenched by the addition of an aqueous acid solution (e.g., HCl).
-
The product is extracted with an organic solvent such as methylene chloride.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
A cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner in these reactions, enabling the synthesis of complex biaryl compounds.[3]
Logical Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole
This protocol is a representative example based on general Suzuki-Miyaura coupling procedures.[4][5]
Materials:
-
This compound
-
4-Iodoanisole
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., a mixture of toluene and water)
Procedure:
-
To a reaction vessel, add this compound, 4-iodoanisole, and the base.
-
The vessel is purged with an inert gas (e.g., nitrogen or argon).
-
The solvent system is added, followed by the palladium catalyst.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) with vigorous stirring for a period determined by reaction monitoring (e.g., by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Table 3: GHS Hazard Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Storage: Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an important tool for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Proper handling and storage are essential to ensure its stability and reactivity.
References
4-Bromo-2-methylphenylboronic acid molecular weight
An In-depth Technical Guide to 4-Bromo-2-methylphenylboronic acid
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, its significant role in the synthesis of complex molecules, and the broader context of boronic acids in therapeutic applications.
Compound Properties and Identification
This compound is a substituted aromatic boronic acid. Its unique structure, featuring a bromine atom and a methyl group on the phenyl ring, makes it a versatile reagent for creating carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.
| Property | Data | Reference |
| Molecular Weight | 214.85 g/mol | |
| Molecular Formula | C₇H₈BBrO₂ | |
| IUPAC Name | (4-bromo-2-methylphenyl)boronic acid | |
| CAS Number | 221006-71-9 | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Inert atmosphere, room temperature | |
| InChI Key | BEQUDVVISBTSHZ-UHFFFAOYSA-N |
Role in Drug Development and Organic Synthesis
Boronic acids are fundamental reagents in modern medicinal chemistry.[2] Their prominence is largely due to their utility in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to synthesize biaryl and heteroaryl compounds.[3] These structural motifs are prevalent in a vast number of biologically active molecules.[3]
This compound serves as a critical intermediate in this context. The boronic acid group is the reactive site for the coupling reaction, while the bromo- and methyl-substituents allow for precise structural control and further functionalization of the target molecule. This enables chemists to modulate the physicochemical properties and biological activity of novel therapeutic agents.
The applications of boronic acid derivatives are extensive and include the development of:
-
Anticancer Agents: Many boronic acid-containing compounds have been investigated as anticancer agents.[3] The most notable example is Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma.[2][4]
-
Antibacterial and Antifungal Agents: The unique electronic nature of the boron atom has been leveraged to design inhibitors of essential microbial enzymes.[5] Tavaborole, a benzoxaborole, is an FDA-approved antifungal agent that inhibits a fungal tRNA synthetase.[5]
-
Antiviral and Antiparasitic Drugs: Boron-containing compounds have shown promise in targeting viral proteases and parasitic enzymes.[2][5]
The logical workflow for utilizing a building block like this compound in a drug discovery program typically involves its coupling with another molecular fragment to generate a library of novel compounds for biological screening.
Boronic Acids as Proteasome Inhibitors: A Key Signaling Pathway
A significant success story for boronic acids in medicine is the development of proteasome inhibitors.[2] The ubiquitin-proteasome pathway is a critical cellular process responsible for degrading damaged or unnecessary proteins, thereby regulating cell cycle, apoptosis, and other functions.[2] In cancer cells, inhibiting the proteasome leads to an accumulation of pro-apoptotic factors, ultimately triggering cell death.
The boronic acid moiety is crucial for this inhibitory activity. The vacant p-orbital of the boron atom forms a stable, covalent complex with the N-terminal threonine residue in the proteasome's active site, effectively blocking its function.[2]
References
- 1. 221006-71-9|(4-Bromo-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
4-Bromo-2-methylphenylboronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a primary synthesis route for this compound, a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The protocol outlined is based on the well-established Grignard reaction methodology, a common and effective approach for the preparation of arylboronic acids.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with the formation of a Grignard reagent from 1,4-dibromo-2-methylbenzene. This organomagnesium intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the final product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound via a Grignard reaction.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 1,4-Dibromo-2-methylbenzene | 249.92 | 25.0 g | 1.0 |
| Magnesium turnings | 24.31 | 2.67 g | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Iodine | 253.81 | 1 crystal | Catalytic |
| Trimethyl borate | 103.91 | 13.0 g (14.0 mL) | 1.25 |
| 2 M Hydrochloric acid | - | ~150 mL | - |
| Diethyl ether | - | As needed | - |
| Saturated brine solution | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure
Step 1: Preparation of the Grignard Reagent
-
All glassware should be oven-dried and assembled hot under a nitrogen or argon atmosphere to exclude moisture.
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.67 g, 1.1 eq).
-
Add a single crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1,4-dibromo-2-methylbenzene (25.0 g, 1.0 eq) in 150 mL of anhydrous THF.
-
Add approximately 10% of the aryl bromide solution to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[2]
Step 2: Reaction with Trimethyl Borate
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve trimethyl borate (13.0 g, 1.25 eq) in 50 mL of anhydrous THF.
-
Add the trimethyl borate solution to the cooled Grignard reagent dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. Careful control of the addition rate is crucial to prevent the formation of byproducts from multiple additions of the Grignard reagent to the borate ester.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2]
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M hydrochloric acid (~150 mL) until the solution is acidic (pH ~1-2), which will dissolve the magnesium salts.[2]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated brine solution (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
Purification of the crude this compound can be achieved through recrystallization.[4]
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as toluene/hexanes or water.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Alternatively, an acid-base extraction can be employed for purification.[5]
-
Dissolve the crude product in an organic solvent like diethyl ether.
-
Extract with an aqueous base (e.g., 1 M NaOH) to form the boronate salt, which is water-soluble.
-
Separate the aqueous layer and wash it with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure boronic acid.
-
Collect the solid by filtration, wash with water, and dry.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All operations should be conducted under an inert atmosphere in dry glassware.[6]
-
Anhydrous ethers are flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
The reaction of the Grignard reagent with trimethyl borate is exothermic and requires careful temperature control.[3]
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This guide provides a comprehensive overview of a standard laboratory procedure for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
(4-Bromo-2-methylphenyl)boronic acid: A Technical Guide for Researchers
IUPAC Name: (4-Bromo-2-methylphenyl)boronic acid
This technical guide provides an in-depth overview of (4-bromo-2-methylphenyl)boronic acid, a versatile reagent in modern organic synthesis, particularly within drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Physicochemical Properties
(4-Bromo-2-methylphenyl)boronic acid is a solid organic compound. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (4-Bromo-2-methylphenyl)boronic acid | N/A |
| Molecular Formula | C₇H₈BBrO₂ | N/A |
| Molecular Weight | 214.85 g/mol | N/A |
| Physical Form | Solid | N/A |
| CAS Number | 221006-71-9 | N/A |
Core Applications in Research and Development
(4-Bromo-2-methylphenyl)boronic acid is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its utility is most prominent in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.
The presence of the bromo and methyl groups on the phenyl ring allows for regioselective functionalization, providing a strategic advantage in the synthesis of complex molecular architectures. The boronic acid moiety serves as the organoboron nucleophile that, upon activation with a base, transfers its organic substituent to the palladium catalyst.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like (4-bromo-2-methylphenyl)boronic acid. This protocol is based on established methodologies for the synthesis of biaryl compounds.
Materials:
-
(4-Bromo-2-methylphenyl)boronic acid (1.0 equivalent)
-
Aryl halide (e.g., an aryl bromide or iodide, 1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., potassium carbonate [K₂CO₃] or potassium phosphate [K₃PO₄], 2.0 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add (4-bromo-2-methylphenyl)boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
Visualizing the Suzuki-Miyaura Coupling Pathway
The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2-methylphenylboronic acid
Hazard Identification and Classification
4-Bromo-2-methylphenylboronic acid is anticipated to pose hazards similar to other arylboronic acids. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Based on data for analogous compounds, it is likely classified as an irritant.
Table 1: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1][3] |
Table 2: GHS Label Elements (Anticipated)
| Element | Description |
| Pictogram | |
| Signal Word | Warning [2][3] |
| Hazard Statements | H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][3] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1][3] P264: Wash skin thoroughly after handling.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Precautionary Statements (Response) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1][3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1] |
| Precautionary Statements (Storage) | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][3] P405: Store locked up.[1] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[1][3] |
First Aid Measures
Immediate action is crucial in case of accidental exposure.
Table 3: First Aid Protocols
| Exposure Route | Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Firefighting Measures and Accidental Release
Table 4: Firefighting and Accidental Release Procedures
| Aspect | Procedure |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1] |
| Specific Hazards from Combustion | Hazardous decomposition products may include carbon oxides, and boron oxides.[1] |
| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] |
| Personal Precautions for Accidental Release | Wear appropriate personal protective equipment (PPE). Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[3][4] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
| Methods for Cleaning Up | Sweep up and shovel into a suitable container for disposal. Avoid generating dust. After collection, ventilate the area and wash the spill site.[3] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict laboratory protocols is essential to minimize risk.
Protocol 1: General Handling
-
Risk Assessment: Conduct a risk assessment for the specific experimental procedure involving this chemical.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Table 5.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.
-
Dust and Aerosol Control: Minimize dust generation and accumulation.[1]
Protocol 2: Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]
-
Storage Conditions: Store in a cool, dry place away from incompatible materials.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][3]
Protocol 3: Disposal
-
Waste Characterization: Dispose of the chemical as hazardous waste.
-
Disposal Method: The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.[4]
-
Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
Table 5: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[2] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat. Change gloves regularly and when contaminated. |
| Respiratory Protection | If handling in an open environment or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter. |
| Body Protection | Wear a lab coat or chemical-resistant apron. |
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of a chemical substance like this compound.
Caption: Safe handling workflow for chemical substances.
References
An In-depth Technical Guide on the Solubility of 4-Bromo-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-methylphenylboronic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental framework for determining its solubility. Furthermore, it collates essential physicochemical properties and presents a visual workflow to guide researchers in their experimental design.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for designing appropriate solubility experiments and for its application in synthesis and drug development.
| Property | Value | Source |
| Molecular Formula | C₇H₈BBrO₂ | [1][2] |
| Molecular Weight | 214.85 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| IUPAC Name | (4-bromo-2-methylphenyl)boronic acid | [2][3] |
| CAS Number | 221006-71-9 | [3] |
| Storage Temperature | Inert atmosphere, room temperature | [3] |
| Purity | Typically ~97% | [3] |
Solubility Profile
Specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. However, general solubility characteristics of similar boronic acids suggest that they are often soluble in polar organic solvents.[4] For instance, related compounds like 4-methylphenylboronic acid are noted to be soluble in most organic solvents but insoluble in water. The solubility of boronic acids can be influenced by factors such as the formation of cyclic anhydrides (boroxines) upon heating, which can complicate solubility measurements.[5]
Given the absence of specific data, experimental determination of solubility is essential for its use in applications such as the Suzuki-Miyaura cross-coupling reaction, where solvent choice significantly impacts reaction kinetics and yield.
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[5][6][7] This method involves monitoring the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon controlled heating.
Principle: The solubility is determined by observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly and constantly increased. The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific composition.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature-controlled circulating bath
-
Calibrated thermometer or temperature probe (accuracy ±0.1 K)
-
Luminance probe or a laser beam and detector to monitor turbidity
-
Analytical balance (accuracy ±0.0001 g)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) while being vigorously stirred to ensure thermal and compositional homogeneity.[6]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or more accurately by measuring the intensity of light transmitted through the solution using a luminance probe or a laser-based system.[5][6]
-
Determination of Dissolution Temperature: The temperature at which the solution becomes completely clear, signifying the dissolution of the last solid particles, is recorded as the equilibrium solubility temperature for that specific mole fraction.[6]
-
Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve, plotting solubility (e.g., in mole fraction) as a function of temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the dynamic method of solubility determination.
Caption: Workflow for Dynamic Solubility Determination.
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[8] Handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]
References
- 1. This compound | C7H8BBrO2 | CID 9815779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Bromo-3-methylphenyl)boronic acid | C7H8BBrO2 | CID 10130599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Bromo-2-methylphenyl)boronic acid | 221006-71-9 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aksci.com [aksci.com]
Technical Guide: 4-Bromo-2-methylphenylboronic Acid in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-2-methylphenylboronic acid, a versatile building block in organic synthesis, with a focus on its commercial availability, key applications in medicinal chemistry, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Commercial Availability
This compound (CAS No. 221006-71-9) is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of purity, available quantities, and pricing.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | ≥97% | 100 mg, 250 mg, 1 g, 5 g, 25 g | $12.65 (100 mg) - $333.50 (25 g)[1] |
| Amerigo Scientific | 95% | Inquire for details | Inquire for details |
| AOBChem | ≥97% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 100 g | $77.00 (5 g) - $810.00 (100 g) |
| Sunway Pharm Ltd. | 97% | 1 g, 5 g | $502.00 (1 g) - $1508.00 (5 g) |
| AK Scientific, Inc. | ≥95% | 100 mg, 250 mg, 1 g, 5 g | $59.00 (100 mg) - $534.00 (5 g) |
Note: Prices are subject to change and may vary based on institutional agreements and current promotions. It is recommended to consult the suppliers' websites for the most up-to-date information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 221006-71-9 |
| Molecular Formula | C₇H₈BBrO₂ |
| Molecular Weight | 214.85 g/mol [1] |
| Appearance | Typically a solid[1] |
| Purity | Commonly available in ≥95% or ≥97% purity[1] |
| Storage Conditions | Store in a dry, inert atmosphere at room temperature[1] |
Applications in Drug Discovery and Medicinal Chemistry
Arylboronic acids are crucial reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in biologically active molecules.
The "4-bromo-2-methylphenyl" moiety can be incorporated into various molecular scaffolds to modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Boronic acids and their derivatives have been instrumental in the development of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy and G protein-coupled receptor (GPCR) modulators for neurological disorders. The versatility of this compound makes it a valuable building block for generating libraries of novel compounds in the early stages of drug discovery.
Experimental Protocols
The following section provides a detailed, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is adapted from established procedures for similar transformations.
Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a generic biaryl compound from this compound and an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)
-
Solvent (e.g., a degassed mixture of 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (aryl bromide) is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the experimental protocol.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Illustrative Signaling Pathway Involvement
The biaryl structures synthesized using this compound are often designed as inhibitors of specific signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors target aberrant signaling cascades that drive cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized inhibitor might act.
Caption: A hypothetical kinase signaling pathway targeted by a synthesized inhibitor.
References
The Advent and Advancement of 4-Bromo-2-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylphenylboronic acid, a key building block in modern organic synthesis, has emerged as a valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a bromine atom and a methyl group on the phenyl ring, offers versatile reactivity for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and application of this compound, tailored for professionals in research and drug development.
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader history of organoboron chemistry. The pioneering work on boronic acids dates back to 1860 with the first synthesis by Edward Frankland.[1] However, their synthetic utility remained largely underexplored until the latter half of the 20th century. The advent of the Suzuki-Miyaura cross-coupling reaction, first published by Akira Suzuki and Norio Miyaura in 1981, marked a paradigm shift, transforming arylboronic acids into indispensable tools for carbon-carbon bond formation.[2]
While a singular seminal publication detailing the "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is a logical progression of the extensive research into substituted phenylboronic acids that followed the popularization of the Suzuki-Miyaura reaction. The synthesis of a vast array of functionalized arylboronic acids became a critical endeavor to expand the scope and applicability of this powerful coupling methodology. The specific substitution pattern of this compound offers distinct advantages, including the potential for sequential cross-coupling reactions at the bromine and boronic acid moieties, making it a highly desirable building block in combinatorial chemistry and drug discovery programs.
Synthetic Methodologies
The synthesis of this compound can be achieved through several established methods for preparing arylboronic acids. The two most prevalent and practical routes are via the Grignard reaction and ortho-lithiation followed by borylation.
Synthesis via Grignard Reaction
This classic and widely used method involves the formation of a Grignard reagent from an appropriate aryl halide, which then reacts with a trialkyl borate ester, followed by hydrolysis to yield the boronic acid. For this compound, the logical starting material is 1,4-dibromo-2-methylbenzene.
Experimental Protocol: Grignard Reaction
Materials:
-
1,4-dibromo-2-methylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of 1,4-dibromo-2-methylbenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, often with gentle heating, and then maintained at reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate or triisopropyl borate (1.2 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of hydrochloric acid at 0 °C. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to afford this compound as a solid.
Logical Workflow for Grignard Synthesis
Synthesis via Lithiation-Borylation
An alternative and often complementary route is the use of organolithium intermediates. This method can offer different selectivity and functional group tolerance compared to the Grignard approach. The synthesis would start from 1-bromo-3-methylbenzene, proceeding via a directed ortho-lithiation.
Experimental Protocol: Lithiation-Borylation
Materials:
-
1-bromo-3-methylbenzene
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Trimethyl borate or Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Lithiation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of 1-bromo-3-methylbenzene (1.0 equivalent) in anhydrous THF is cooled to -78 °C. n-Butyllithium or sec-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at this temperature for a specified time to allow for lithium-halogen exchange and/or directed ortho-metalation.
-
Borylation: Trimethyl borate or triisopropyl borate (1.2 equivalents) is then added dropwise at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched and worked up following a similar procedure to the Grignard method, involving acidic hydrolysis, extraction, drying, and solvent removal.
-
Purification: The crude product is purified by recrystallization.
Logical Workflow for Lithiation-Borylation Synthesis
Quantitative Data
While specific comparative studies for the synthesis of this compound are not extensively documented in readily available literature, general yields for the synthesis of arylboronic acids via the Grignard or lithiation routes typically range from moderate to good. Commercial suppliers often report purities of ≥95% to 97%.
| Property | Value | Reference |
| Chemical Formula | C₇H₈BBrO₂ | |
| Molecular Weight | 214.85 g/mol | |
| CAS Number | 221006-71-9 | |
| Appearance | Solid | |
| Purity (Typical) | ≥97% |
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of biaryl structures, which are common motifs in many biologically active compounds. The presence of both a bromine atom and a boronic acid group allows for sequential, regioselective coupling reactions, enabling the synthesis of complex and diverse molecular libraries for drug screening.
The 2-methyl substituent provides steric influence that can affect the dihedral angle of the resulting biaryl product, potentially influencing its binding affinity to biological targets. Furthermore, the bromine atom can be a site for further functionalization or can be a key pharmacophoric feature itself.
Signaling Pathway Diagram (Hypothetical Drug Action)
The following diagram illustrates a hypothetical scenario where a drug candidate, synthesized using this compound as a key intermediate, acts as an inhibitor of a signaling pathway implicated in a disease state.
Conclusion
This compound, while lacking a dramatic "discovery" moment, represents a significant and logical step in the evolution of synthetic organic chemistry. Its utility as a versatile building block, particularly in the construction of biaryl moieties, has solidified its importance in the toolkits of medicinal and materials chemists. The established synthetic routes, primarily through Grignard or organolithium intermediates, provide reliable access to this valuable compound. As the demand for novel and complex molecular architectures continues to grow in drug discovery and materials science, the role of well-designed building blocks like this compound will undoubtedly continue to expand.
References
Spectroscopic Data for 4-Bromo-2-methylphenylboronic acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-2-methylphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed, generalized experimental protocols for acquiring such spectra.
Compound Information:
-
Compound Name: this compound
-
CAS Number: 221006-71-9
-
Molecular Formula: C₇H₈BBrO₂[1]
-
Molecular Weight: 214.85 g/mol [1]
-
Chemical Structure:

Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.90 | d | 1H | Ar-H (ortho to B) |
| ~ 7.40 | d | 1H | Ar-H (ortho to Br) |
| ~ 7.25 | dd | 1H | Ar-H (meta to both) |
| ~ 5.0 - 6.0 | br s | 2H | B(OH)₂ |
| ~ 2.50 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 142 | Ar-C-CH₃ |
| ~ 136 | Ar-C-H |
| ~ 132 | Ar-C-H |
| ~ 130 (broad) | Ar-C-B(OH)₂ |
| ~ 128 | Ar-C-H |
| ~ 120 | Ar-C-Br |
| ~ 21 | CH₃ |
Infrared (IR) Spectroscopy
The predicted IR absorption bands and their assignments are presented below.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2920 | Medium | Aliphatic C-H stretch (CH₃) |
| ~ 1600, ~1470 | Medium to Strong | Aromatic C=C skeletal vibrations |
| ~ 1350 | Strong | B-O stretch |
| ~ 1080 | Strong | C-Br stretch |
| ~ 1020 | Medium | In-plane B-O-H bend |
| ~ 700 | Strong | Out-of-plane C-H bend |
Mass Spectrometry (MS)
The predicted mass-to-charge ratios (m/z) for the molecular ion peak are listed below.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 214 & 216 | ~ 1:1 ratio | [M]⁺, Molecular ion peak showing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) |
| 196 & 198 | Variable | [M-H₂O]⁺, Loss of a water molecule |
| 119 | Variable | [M-Br-B(OH)₂]⁺, Fragmentation corresponding to the bromotoluene cation |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Note: Boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which may lead to more complex NMR spectra. Using a solvent like DMSO-d₆ can help to minimize this by disrupting hydrogen bonds.
-
Transfer the resulting solution into a 5 mm NMR tube.
-
-
¹H NMR Spectrum Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak (e.g., DMSO-d₅ at δ ~2.50 ppm) is used as an internal standard.
-
-
¹³C NMR Spectrum Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak (e.g., DMSO-d₆ at δ ~39.52 ppm) is used as an internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply pressure with the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
IR Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as needed for the specific ionization technique.
-
-
Mass Spectrum Acquisition (Electron Ionization - EI):
-
Instrument: Mass spectrometer with an EI source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of bromine.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
References
Methodological & Application
Application Notes and Protocols for 4-Bromo-2-methylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of starting materials. 4-Bromo-2-methylphenylboronic acid is a versatile building block in this context, allowing for the synthesis of complex biaryl and substituted aromatic structures. The presence of the bromo, methyl, and boronic acid functionalities on the same phenyl ring offers multiple strategic possibilities for the construction of intricate molecular architectures, particularly in the development of novel therapeutic agents and advanced materials.
Principle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Initially, a palladium(0) catalyst undergoes oxidative addition with an aryl halide. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its utility is particularly highlighted in the preparation of polysubstituted biaryl compounds, which are prevalent scaffolds in many biologically active molecules. For instance, it can be utilized in the synthesis of intermediates for pharmaceuticals and agrochemicals.
A notable application involves the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. In this multi-step synthesis, 4-bromo-2-methylaniline is first reacted with 3-bromothiophene-2-carbaldehyde to form an imine. Subsequent Suzuki-Miyaura coupling of this intermediate with various arylboronic acids, including this compound, allows for the regioselective introduction of an additional aryl group, leading to the formation of mono- or disubstituted products.[2] This approach demonstrates the utility of this compound in building complex, sterically hindered molecules with potential applications in materials science, as evidenced by the investigation of their non-linear optical properties.[2]
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving this compound and related compounds.
Table 1: Suzuki-Miyaura Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with Arylboronic Acids [2]
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | 3-chloro-4-fluorophenylboronic acid | Monosubstituted | 33-40 |
| 2 | 3-chlorophenylboronic acid | Monosubstituted | 33-40 |
| 3 | 3-chloro-4-fluorophenylboronic acid | Disubstituted | 31-46 |
| 4 | 3-chlorophenylboronic acid | Disubstituted | 31-46 |
General Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄, 90 °C.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving Suzuki-Miyaura coupling with precursors and analogs of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with Arylboronic Acids[2]
This protocol describes the synthesis of monosubstituted biaryl compounds. For the synthesis of disubstituted analogues, 2 equivalents of the arylboronic acid are utilized.
Materials:
-
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (0.417 mmol, 1.0 equiv.)
-
Arylboronic acid (e.g., 3-chloro-4-fluorophenylboronic acid) (0.4178 mmol, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0241 g, 5 mol%)
-
Potassium phosphate (K₃PO₄) (0.195 g, 0.918 mmol)
-
Solvent (e.g., 1,4-dioxane/water)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the respective arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent system to the flask.
-
Heat the reaction mixture to 90 °C and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-Bromo-2-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable reagent for the synthesis of complex biaryl and heteroaryl structures, which are key motifs in many pharmaceutical agents and advanced materials. This document outlines recommended catalysts, reaction conditions, and detailed experimental protocols to facilitate the successful application of this reagent in drug discovery and development.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3][4] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[1] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and aryl halides.[1][2]
This compound is a particularly useful reagent that allows for the introduction of a substituted phenyl ring into a target molecule. The presence of the methyl group provides steric and electronic differentiation, which can be crucial for tuning the pharmacological properties of a drug candidate.
Recommended Palladium Catalysts and Reaction Conditions
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and purity in Suzuki-Miyaura cross-coupling reactions. While specific conditions may require optimization for each unique substrate combination, the following provides a general guideline based on established literature for similar transformations.
A variety of palladium catalysts can be employed for the Suzuki-Miyaura coupling. Common choices include those based on phosphine ligands, which are known to be effective for a broad range of substrates.[1] N-Heterocyclic carbene (NHC) ligated palladium complexes have also emerged as highly active catalysts for these transformations. The selection of the base is also crucial, with inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) being frequently used to activate the boronic acid for transmetalation.[5]
The following tables summarize typical reaction conditions for the Suzuki-Miyaura cross-coupling of various aryl bromides with arylboronic acids, providing a valuable reference for reaction optimization.
Table 1: Palladium Catalysts and Ligands for Suzuki-Miyaura Cross-Coupling
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | A widely used, commercially available catalyst.[5][6][7] |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | 1 - 5 | Effective for a broad range of substrates. |
| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | 0.2 - 2 | Often used for challenging couplings.[8] |
| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | 0.5 - 2 | Highly active catalyst system, often for room temperature reactions.[1] |
| (NHC)Pd(cinn)Cl | N-Heterocyclic Carbene | 0.5 - 2 | Highly active catalysts, particularly for heteroaryl couplings.[9] |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Cross-Coupling
| Base | Solvent System | Typical Concentration | Notes |
| K₂CO₃ | Toluene/Water, Dioxane/Water | 2 M aqueous solution | A common and effective base.[5][7][10] |
| K₃PO₄ | Dioxane/Water, Toluene/Water | 2 M aqueous solution | A strong base, often used for less reactive substrates.[5][6] |
| Cs₂CO₃ | Dioxane/Water, Toluene/Water | 2 M aqueous solution | A strong and highly effective base, particularly for difficult couplings.[5][8][10] |
| Na₂CO₃ | Toluene/Water, Ethanol/Water | 2 M aqueous solution | A cost-effective and commonly used base.[11] |
| KOH | Water | 2 M aqueous solution | Can be used in aqueous media, offering a "green" chemistry approach.[10][12] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide. Optimization of the specific catalyst, base, solvent, temperature, and reaction time may be necessary to achieve the best results for a particular substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a good starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
This compound (1.5 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the aryl or heteroaryl bromide (0.5 mmol), this compound (0.75 mmol), the palladium catalyst (0.025 mmol), and the base (1.5 mmol).
-
Add the solvent (e.g., 3 mL of DMF).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 7-9).
Visualizing the Process
To better understand the Suzuki-Miyaura cross-coupling reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. ikm.org.my [ikm.org.my]
- 12. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 4-Bromo-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid) with a halide or triflate, proving indispensable for the synthesis of biaryls, polyolefins, and styrenes.[4][5] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] 4-Bromo-2-methylphenylboronic acid is a valuable building block in medicinal chemistry and materials science, and understanding its reactivity in Suzuki coupling is crucial for the efficient synthesis of target molecules.
These application notes provide a comprehensive overview of the reaction conditions for the Suzuki coupling of this compound with various aryl and heteroaryl halides. The included protocols and data are designed to serve as a starting point for reaction optimization and to facilitate the successful implementation of this versatile coupling reaction in a research and development setting.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) complex.[4] The reactivity of the halide in this step generally follows the trend I > OTf > Br > Cl.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation by a base to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst.[4]
Key Reaction Parameters
The success and efficiency of a Suzuki coupling reaction are highly dependent on the careful selection of several key parameters: the palladium catalyst (and associated ligand), the base, the solvent system, and the reaction temperature.
Palladium Catalyst and Ligands: Palladium catalysts are central to the Suzuki coupling.[4] While simple palladium sources like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a palladium(II) precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand.[6] The choice of ligand is critical for stabilizing the palladium catalyst, enhancing its reactivity, and promoting high yields, especially with less reactive coupling partners like aryl chlorides.[4][6] Bulky and electron-rich phosphine ligands are often preferred. For challenging substrates, specialized ligands like those from the Buchwald or Nolan groups can be highly effective.[3]
Base: A base is essential for the transmetalation step, as it activates the boronic acid.[6][7] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[4][8] The strength and nature of the base can significantly impact the reaction rate and yield. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[6]
Solvent: A variety of organic solvents can be used for Suzuki couplings, often in the presence of water.[8] Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[8] The addition of water is often beneficial, as the reaction can be performed under aqueous or biphasic conditions.[4][5]
Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While some modern catalyst systems can facilitate Suzuki couplings at room temperature, many reactions require heating, typically in the range of 80-120 °C, to proceed at a reasonable rate and achieve high conversion.[1]
Tabulated Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki coupling of aryl bromides, which can be adapted for reactions with this compound.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand | Catalyst loading is typically in the range of 1-5 mol%. |
| Ligand (if applicable) | PPh₃, PCy₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands often improve reaction efficiency. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Typically 2-3 equivalents are used. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Solvent mixtures are common. |
| Temperature | 80 - 120 °C | Optimization may be required depending on the substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Halide
This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve the best results.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired biaryl product.
Visualizing the Workflow
The following diagrams illustrate the general workflow for a Suzuki coupling experiment and the logical relationship between the key reaction components.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of components in a Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The success of the reaction is contingent upon the judicious selection of the palladium catalyst, base, and solvent system. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop and optimize Suzuki coupling reactions for their specific synthetic targets. By systematically varying the reaction parameters, high yields of the desired products can be achieved, facilitating advancements in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ikm.org.my [ikm.org.my]
- 8. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: 4-Bromo-2-methylphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-2-methylphenylboronic acid as a key building block in medicinal chemistry. This versatile reagent is particularly valuable in the synthesis of kinase inhibitors, a class of targeted therapeutics with significant applications in oncology and immunology. The unique substitution pattern of this compound allows for the strategic introduction of a substituted aryl moiety, enabling fine-tuning of steric and electronic properties to optimize drug-target interactions.
Introduction to this compound in Drug Discovery
This compound is an organoboron compound frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, facilitating the formation of carbon-carbon bonds to construct complex molecular scaffolds. The presence of the bromine atom on the phenyl ring serves as a versatile handle for further functionalization, while the methyl group provides steric bulk that can influence the conformation of the final molecule, impacting its binding affinity and selectivity for the target protein.
A primary application of this compound is in the synthesis of substituted biaryl compounds, which are common motifs in a wide range of biologically active molecules. In particular, this reagent has proven valuable in the development of kinase inhibitors.
Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known to mimic the purine ring of ATP and act as a competitive inhibitor at the ATP-binding site of various kinases. By coupling this compound with a halogenated pyrazolo[3,4-d]pyrimidine, such as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, medicinal chemists can synthesize a library of potent and selective kinase inhibitors.
The 4-bromo-2-methylphenyl moiety can occupy the solvent-exposed region of the kinase active site, where the bromine atom can be further modified to enhance potency or modulate physicochemical properties. The methyl group can provide beneficial steric interactions within the binding pocket.
Quantitative Data: Representative Kinase Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors featuring the 1H-pyrazolo[3,4-d]pyrimidine scaffold, demonstrating the potential for compounds synthesized using this compound to exhibit potent biological activity.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound A | Src | 5 |
| Compound B | Abl | 12 |
| Compound C | KDR (VEGFR2) | 25 |
| Compound D | Aurora A | 8 |
| Compound E | CDK2 | 15 |
Note: The data presented are for representative compounds with the pyrazolo[3,4-d]pyrimidine core and are intended to be illustrative of the potential activities of compounds synthesized using this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol provides a general method for the synthesis of 3-(4-bromo-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl2 (0.05 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-(4-bromo-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)
Compounds synthesized using this compound, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold, can act as inhibitors of receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers.
Caption: Inhibition of RTK signaling by a pyrazolopyrimidine.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Bromo-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 4-Bromo-2-methylphenylboronic acid. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. Biaryl scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate. This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids and aryl halides. This compound is a valuable building block for introducing the 4-bromo-2-methylphenyl moiety into target molecules, which can be a key structural element in the development of novel therapeutics.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, providing a basis for the development of specific protocols for this compound.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ | Toluene | 110 | 12 | 95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 2-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 88 |
| 4 | 1-Bromo-4-iodobenzene | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (1) | - | - | THF | RT | 2 | 82 |
Note: Yields are based on published data for similar Suzuki-Miyaura coupling reactions and may vary for specific substrates.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the aryl halide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl compound.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
The logical flow of a typical synthesis and purification process is outlined below.
Caption: A typical experimental workflow for biaryl synthesis.
Application in Drug Discovery: Targeting Signaling Pathways
Biaryl scaffolds are prevalent in many therapeutic agents, including those that target key signaling pathways in diseases such as cancer. For instance, the PD-1/PD-L1 pathway is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system. Small molecule inhibitors of the PD-1/PD-L1 interaction, many of which feature a biaryl core, can restore the anti-tumor immune response.
Inhibition of the PD-1/PD-L1 Signaling Pathway
The diagram below illustrates the mechanism by which a biaryl-containing small molecule inhibitor can disrupt the PD-1/PD-L1 interaction, leading to T-cell activation and tumor cell killing.
Caption: Inhibition of the PD-1/PD-L1 pathway by a biaryl compound.
Application Notes and Protocols for Cross-Coupling of 4-Bromo-2-methylphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2][3] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryls, a structural motif found in many biologically active compounds and advanced materials.[4][5] This application note provides a detailed protocol for the cross-coupling of 4-Bromo-2-methylphenylboronic acid with various aryl halides, offering a versatile method for the synthesis of functionalized biaryl compounds.[6][7] The reaction is characterized by its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of the necessary reagents.[8][9]
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide (Ar-X) is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
Chemical Equation:
Where Ar-X represents an aryl iodide, bromide, chloride, or triflate.
Experimental Protocols
This section outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl halide.
Materials and Equipment
-
Reagents:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole, 1-bromo-4-nitrobenzene, 4-chloroacetophenone)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃)[9]
-
Anhydrous solvents: 1,4-Dioxane, Toluene, or Dimethylformamide (DMF)
-
Degassed water
-
-
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-120 °C).[10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the cross-coupling of this compound with various aryl halides. The data is compiled from analogous reactions in the literature and serves as a guideline for optimization.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 |
| 4-Chloroacetophenone | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 120 | 24 | 70-85 |
| 3-Bromopyridine | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane | 100 | 18 | 75-88 |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 4-Bromo-2-methylphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylphenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized as a key building block in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the bromo and methyl substituents on the phenyl ring offers unique steric and electronic properties, influencing reactivity and allowing for subsequent functionalization. These application notes provide an overview of its utility, quantitative data for representative reactions, and detailed experimental protocols.
Key Applications
The principal application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate), enabling the construction of complex molecular scaffolds.[1]
Synthesis of Biaryl Compounds: The core utility of this compound lies in its ability to introduce the 2-methyl-4-bromophenyl moiety into a target molecule. The resulting biaryl products can serve as advanced intermediates in multi-step syntheses. The bromine atom can be retained for further cross-coupling reactions or other transformations, providing a handle for molecular diversification.
Drug Discovery and Development: Biaryl motifs are common in biologically active molecules and approved drugs. The use of this compound allows for the efficient synthesis of novel drug candidates. The methyl group can influence the conformation of the biaryl system, which can be critical for binding to biological targets. The bromo substituent provides a site for late-stage functionalization to explore structure-activity relationships (SAR). Boronic acids, in general, are recognized for their role in the synthesis of compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[2]
Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions
The efficiency of the Suzuki-Miyaura coupling reaction is dependent on the choice of catalyst, ligand, base, and solvent system. Below is a table summarizing representative reaction conditions and yields for the coupling of aryl halides with phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (0.5) | None | K₂CO₃ (2) | Water | 100 | 1 | 94 |
| 4-Chloroacetophenone | Pd(OAc)₂ (0.5) | None | Cs₂CO₃ (2) | Water | 100 | 6 | 88 (conversion) |
| 4-Bromoanisole | Pd-bpydc-Nd (variable) | bpydc | Various | Various | 30-60 | Variable | Up to 97 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-85 |
Note: The data presented is for illustrative purposes, drawing from studies on similar arylboronic acids and aryl halides. Specific optimization for this compound is recommended.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (3-5 mol%), and base (2.0 equiv.).
-
Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Specific Protocol: Synthesis of N-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide
This protocol is adapted from a similar synthesis and can be used as a starting point for the reaction of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with phenylboronic acid. For the synthesis of the corresponding biaryl from this compound, the roles of the coupling partners would be reversed.
Procedure: [3]
-
In a dried Schlenk tube equipped with a magnetic stirrer, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).[3]
-
Evacuate and backfill the tube with argon.
-
Add a 10:1 mixture of 1,4-dioxane and water (8.25 mL) under an argon atmosphere.[3]
-
Heat the reaction mixture to 90 °C and stir for 24 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for 4-Bromo-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2-methylphenylboronic acid as a key reagent in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] this compound is a valuable coupling partner in these reactions, offering a unique combination of steric and electronic properties due to the presence of both a bromo and a methyl substituent on the phenyl ring. The bromine atom provides a reactive site for the coupling reaction, while the methyl group can influence the dihedral angle of the resulting biaryl product, a critical factor in determining the biological activity and physical properties of the molecule.
Applications in Organic Synthesis and Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its application is particularly notable in the construction of polysubstituted biaryl compounds, which are key scaffolds in many biologically active compounds, including kinase inhibitors.[2][3] The ability to introduce diverse aryl and heteroaryl groups at the 4-position of the bromo-2-methylphenyl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
One significant application is in the synthesis of precursors for active pharmaceutical ingredients (APIs). For instance, derivatives of this compound are used to create complex heterocyclic structures that are central to the development of modern therapeutics. The Suzuki-Miyaura coupling allows for the efficient and modular assembly of these intricate molecular architectures.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura coupling reactions utilizing this compound. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a generic aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-iodoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.[4]
-
Add the degassed solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80-120 °C.[4]
-
Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[4]
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can be adapted for reactions involving this compound.
| Aryl Halide Coupling Partner | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (0.5 mol%) | KOH | Water | 100 | 1 | 94 |
| 4-Bromoanisole | Phenylboronic acid | Pd(II)-complex (0.5 mol%) | KOH | Water | 100 | 1 | 97 |
| 2-Bromonaphthalene | Phenylboronic acid | Pd(II)-complex (0.5 mol%) | KOH | Water | 100 | 1 | 87 |
| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(II)-complex (0.5 mol%) | KOH | Water | 100 | 1 | 95 |
Data adapted from a study on a novel palladium(II)-complex catalyst in Suzuki cross-couplings of aryl bromides in water.[5]
Protocol 2: Synthesis of 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole
This protocol is based on a literature procedure involving the derivatization of 4-bromo-2-methylbenzoic acid, a closely related precursor to this compound, and highlights a potential synthetic application.[6]
Materials:
-
4-Bromo-2-methylbenzoic acid
-
Thionyl chloride
-
Hydrazine hydrate
-
Phosphorus oxychloride
Procedure:
This is a multi-step synthesis:
-
Acid Chloride Formation: React 4-bromo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride.
-
Hydrazide Formation: Treat the acid chloride with hydrazine hydrate to yield the diacylhydrazide.
-
Cyclization: Cyclize the diacylhydrazide using phosphorus oxychloride to afford the 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole.
Note: This is a summarized procedure. For detailed experimental conditions, please refer to the original publication.[6]
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions Involving 4-Bromo-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly vital in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The choice of ligand associated with the palladium catalyst is critical for the success of the Suzuki reaction, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. This is especially true for sterically hindered substrates like 4-Bromo-2-methylphenylboronic acid, where the ortho-methyl group can impede the key steps of the catalytic cycle.
This document provides a comprehensive guide to ligand selection for the Suzuki-Miyaura coupling of this compound with various aryl halides. It includes a comparative data summary of common phosphine ligands, detailed experimental protocols for ligand screening, and a logical workflow to guide the optimization process.
Ligand Selection: Impact on Catalytic Performance
The electronic and steric properties of phosphine ligands play a crucial role in the efficiency of the Suzuki-Miyaura coupling.[1] For sterically demanding substrates, bulky and electron-rich ligands are often required to facilitate the oxidative addition of the aryl halide to the palladium(0) center and to promote the reductive elimination step, which forms the desired biaryl product.[1]
Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, have demonstrated exceptional performance in a wide range of Suzuki-Miyaura couplings, including those involving sterically hindered and electron-rich or -poor substrates.[2] These ligands are known to form highly active and stable palladium catalysts.[2]
Data Presentation: Comparative Ligand Performance
The following table summarizes the performance of various phosphine ligands in Suzuki-Miyaura coupling reactions involving sterically hindered arylboronic acids and aryl halides. While specific data for this compound is not extensively published, the data presented here for analogous substrates provides a strong predictive framework for ligand selection.
| Ligand | Aryl Halide Partner | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SPhos | 2-Chlorotoluene | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | 4-Chlorotoluene | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| RuPhos | 2-Chloro-m-xylene | 2.0 (Pd) | K₃PO₄ | n-Butanol | 110 | 12 | 81 |
| tBuXPhos | 2-Bromomesitylene | 1.5 (Pd) | K₃PO₄ | t-Amyl alcohol | 100 | 16 | 92 |
| PPh₃ | 4-Bromoanisole | 3.0 (Pd) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 81 |
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction with this compound and for screening different phosphine ligands.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 1.1 - 2.2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide, this compound, the base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol for Ligand Screening
This protocol outlines a systematic approach to compare the performance of different phosphine ligands.
-
Parallel Reaction Setup: Prepare a series of reaction vials, each containing the same amounts of the aryl halide, this compound, palladium precursor, and base as described in the general protocol.
-
Ligand Addition: To each vial, add a different phosphine ligand, ensuring the same palladium-to-ligand ratio is maintained across all reactions.
-
Reaction Conditions: Subject all vials to the same reaction conditions (solvent, temperature, and time).
-
Analysis: After the designated reaction time, quench a small aliquot from each vial and analyze by GC-MS or LC-MS to determine the conversion and yield for each ligand.
-
Optimization: Based on the initial screening results, the reaction conditions for the most promising ligand(s) can be further optimized (e.g., temperature, reaction time, catalyst loading).
Mandatory Visualization
References
Application Note: A Scalable Synthesis Protocol for 4-Bromo-2-methylphenylboronic Acid
Introduction
4-Bromo-2-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The development of a robust and scalable synthesis is crucial for meeting the demands of drug development and manufacturing. This application note details a scalable protocol for the synthesis of this compound via a Grignard reaction, a cost-effective and well-established method for the large-scale production of arylboronic acids.[1][2]
Reaction Principle
The synthesis of arylboronic acids through the Grignard reaction involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide and magnesium metal.[1] This highly nucleophilic species then reacts with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired arylboronic acid.[3][4] Careful control of reaction conditions, particularly temperature and moisture, is critical to prevent side reactions and ensure high yields.[3]
Experimental Protocol: Scale-up Synthesis of this compound
This protocol describes the synthesis of this compound starting from 1-bromo-4-iodo-2-methylbenzene on a multi-gram scale.
Materials and Equipment
-
1-bromo-4-iodo-2-methylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2M)
-
Toluene
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and nitrogen inlet
-
Heating/cooling circulator
Procedure
-
Reactor Setup and Inerting: The reaction is conducted under an inert nitrogen atmosphere to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen. All glassware should be thoroughly dried before use.
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a portion of a solution of 1-bromo-4-iodo-2-methylbenzene in anhydrous THF to the reactor.
-
Initiate the reaction by gentle heating. An exothermic reaction should be observed.
-
Once the reaction has started, add the remaining solution of 1-bromo-4-iodo-2-methylbenzene dropwise via the addition funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate to the Grignard reagent solution via the addition funnel, maintaining the internal temperature below -60°C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2M hydrochloric acid until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and add toluene.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a toluene/heptane mixture, to afford the final product as a white solid.
-
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents for Scale-up Synthesis
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Equivalent |
| 1-bromo-4-iodo-2-methylbenzene | 312.91 | 100 g | 0.319 | 1.0 |
| Magnesium Turnings | 24.31 | 8.5 g | 0.350 | 1.1 |
| Triisopropyl borate | 188.08 | 72 mL | 0.351 | 1.1 |
| Anhydrous THF | - | 500 mL | - | - |
| 2M Hydrochloric Acid | - | As needed | - | - |
| Toluene | - | 500 mL | - | - |
Table 2: Typical Yield and Purity of this compound
| Parameter | Result |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Purity (by ¹H NMR) | >97% |
| Melting Point | 155-160 °C |
Mandatory Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All operations should be carried out under a dry, inert atmosphere.
-
The reaction can be exothermic, especially during the formation of the Grignard reagent. Proper temperature control is essential.
-
Anhydrous solvents are required.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
The described protocol provides a reliable and scalable method for the synthesis of this compound. The use of the Grignard reaction offers a cost-effective route to this important building block, making it suitable for industrial-scale production. Careful control of reaction parameters is key to achieving high yields and purity. This application note serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Bromo-2-methylphenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the Suzuki-Miyaura cross-coupling reaction involving the sterically hindered substrate, 4-Bromo-2-methylphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the yield of my Suzuki coupling with this compound consistently low?
A1: Low yields with this substrate are often due to its structure. The methyl group in the ortho position creates significant steric hindrance, which can impede crucial steps of the catalytic cycle, particularly the transmetalation and reductive elimination steps.[1][2] Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1]
Q2: My starting materials are consumed, but the desired product yield is low. What are the likely side reactions?
A2: If your starting materials are being consumed without efficient product formation, several side reactions are likely occurring:
-
Protodeboronation: This is the cleavage of the C-B bond on your boronic acid, replacing it with a hydrogen atom. This is a very common reason for low yields and can be promoted by the presence of water and base.[2][3]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (a symmetrical 4,4'-Dibromo-2,2'-dimethylbiphenyl). This is competitive with the desired cross-coupling, especially if the main reaction is slow due to steric hindrance.[1]
-
Catalyst Decomposition: At elevated temperatures, or if not properly stabilized by a suitable ligand, the palladium catalyst can decompose into inactive palladium black.[2][3]
Q3: The standard Pd(PPh₃)₄ catalyst is not providing good results. What catalyst system should I use for this sterically hindered coupling?
A3: For challenging, sterically hindered substrates, more robust and specialized catalyst systems are necessary.[2][4] Standard catalysts are often insufficient.[1] You should switch to a system composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand.[1][5]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly recommended. Their bulkiness promotes the reductive elimination step, which is often rate-limiting for hindered substrates, while their electron-rich nature facilitates the initial oxidative addition.[1][5]
-
N-Heterocyclic Carbene (NHC) Ligands: These can also be highly effective for hindered couplings.[1]
-
Pre-formed Catalysts: Modern palladium precatalysts, like Buchwald G3 or G4 palladacycles, are designed for the clean and efficient in-situ generation of the active Pd(0) species and can lead to more reproducible results.[3][6]
Q4: How can I minimize the protodeboronation of this compound?
A4: To reduce this common side reaction, consider the following strategies:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[2]
-
Choose the Right Base: A weaker base (e.g., K₃PO₄, KF) may be preferable to strong bases if protodeboronation is severe.[7]
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to protodeboronation.[3]
Q5: How critical is it to degas the reaction mixture?
A5: It is absolutely critical. Oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[3] This catalyst oxidation can also promote the unwanted homocoupling of the boronic acid.[3] Rigorous degassing of your solvent and the reaction vessel (via several vacuum/backfill cycles with an inert gas) is essential for success.[2][3]
Troubleshooting Workflow
If you are experiencing low conversion, the following workflow provides a logical sequence of steps to identify and resolve the underlying issues.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Key Parameter Optimization
The choice of catalyst, ligand, base, and solvent are critical for overcoming the steric hindrance of this compound. The following tables summarize recommended starting points for optimization based on literature for sterically hindered substrates.[1][2][8]
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Mol % (Pd) | Rationale |
| Pd(OAc)₂ | SPhos | 1-3 | Excellent for hindered biaryl synthesis; promotes efficient reductive elimination.[2] |
| Pd₂(dba)₃ | XPhos | 1-3 | Highly active and general ligand for challenging couplings.[1] |
| Pd(OAc)₂ | RuPhos | 1-3 | Effective for sterically demanding substrates.[1] |
| XPhos Pd G3/G4 | (integrated) | 1-3 | Air-stable precatalyst for reliable activation and high activity.[6] |
Table 2: Base and Solvent Selection
| Base | Equivalents | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 80 - 100 | A robust and generally effective combination for hindered substrates.[2] |
| Cs₂CO₃ | 2.0 | Toluene | 100 - 110 | Stronger base, can be effective but may increase protodeboronation.[9] |
| K₂CO₃ | 2.0 | Toluene / EtOH / H₂O | 80 - 100 | A common system, worth screening.[9] |
| KF | 3.0 | THF | 70 - 80 | Milder conditions, can prevent hydrolysis of base-sensitive functional groups.[7] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of an aryl halide with this compound using a modern catalyst system.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (powdered, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Anhydrous organic solvent for workup (e.g., Ethyl Acetate)
-
Brine solution
-
Anhydrous Na₂SO₄ or MgSO₄
-
Oven-dried Schlenk flask with a magnetic stir bar
Experimental Workflow Diagram:
Caption: Step-by-step workflow for performing the Suzuki coupling reaction.
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., in a glovebox or on a Schlenk line), add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[2]
-
Degassing: Seal the flask with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Perform a minimum of three vacuum/backfill cycles with high-purity argon or nitrogen to ensure a completely oxygen-free environment.[2]
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 dioxane/water) by bubbling an inert gas through it for 20-30 minutes. Add the required volume of the degassed solvent to the flask via syringe.[2]
-
Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously to ensure proper mixing.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typical reaction times are 4-24 hours).[10]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. ikm.org.my [ikm.org.my]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
common side reactions with 4-Bromo-2-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylphenylboronic acid. The information below addresses common issues encountered during experiments, with a focus on identifying and mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1][2]
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group (-B(OH)2) is replaced by a hydrogen atom.[1] This leads to the formation of 1-bromo-2-methylbenzene as a byproduct, consuming the starting material and reducing the yield of the desired cross-coupled product.[2]
-
Homocoupling: This reaction involves the palladium-catalyzed dimerization of two molecules of this compound to form 4,4'-dibromo-2,2'-dimethylbiphenyl.[3][4] This side reaction is often promoted by the presence of Pd(II) species and oxygen.[3]
Q2: What factors promote the protodeboronation of this compound?
A2: Several experimental conditions can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): While a base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, strong bases or high concentrations of base can also promote protodeboronation.[1][2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation side reaction.[2]
-
Presence of Water: Although some water is often required to dissolve the base and facilitate the catalytic cycle, an excess amount of water can act as a proton source, leading to protodeboronation.[2]
-
Prolonged Reaction Times: Extending the reaction time unnecessarily can lead to the gradual decomposition of the boronic acid via protodeboronation.[2]
-
Inefficient Catalytic System: A slow or inefficient catalyst for the primary cross-coupling reaction can allow the competing protodeboronation reaction to become more significant.[2]
Q3: How can I detect and quantify the extent of protodeboronation and homocoupling in my reaction?
A3: The byproducts of these side reactions can be identified and quantified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the desired product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying the volatile byproducts, such as the protodeboronated 1-bromo-2-methylbenzene and the homocoupled 4,4'-dibromo-2,2'-dimethylbiphenyl.
-
High-Performance Liquid Chromatography (HPLC): HPLC allows for accurate quantification of the starting material, the desired product, and the non-volatile homocoupled byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the characteristic signals of the desired product and the side products in the crude reaction mixture, allowing for an estimation of their relative ratios.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cross-coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired product with significant formation of 1-bromo-2-methylbenzene (protodeboronation). | 1. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).[2]2. The base is too strong or used in excess.[2]3. Excess water in the reaction mixture.[2]4. The catalytic system is inefficient.[2] | 1. Optimize reaction conditions by lowering the temperature and reducing the reaction time. Monitor the reaction progress closely.2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and use the minimum effective amount.3. Ensure solvents are anhydrous and use the appropriate amount of water required for the reaction.4. Screen different palladium catalysts and ligands to find a more efficient system for the desired transformation. |
| Formation of a significant amount of 4,4'-dibromo-2,2'-dimethylbiphenyl (homocoupling). | 1. The reaction mixture was not properly degassed, leading to the presence of oxygen.[3]2. Use of a Pd(II) precatalyst which can be reduced by the boronic acid, leading to homocoupling.[3]3. High reaction temperature.[5] | 1. Thoroughly degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).2. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄.[3]3. Attempt the reaction at a lower temperature. |
| Incomplete conversion of starting materials. | 1. Insufficient catalyst loading or catalyst deactivation.2. The base is not strong enough or is insoluble.3. Poor solubility of reagents. | 1. Increase the catalyst loading or use a more robust catalyst/ligand system.2. Switch to a stronger or more soluble base. The addition of a phase-transfer catalyst may also be beneficial.3. Use a different solvent system to improve the solubility of all reaction components. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.
Visualizations
Reaction Pathways in Suzuki-Miyaura Coupling
The following diagram illustrates the desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, along with the competing side reaction pathways of protodeboronation and homocoupling for this compound.
Caption: Suzuki-Miyaura reaction pathway and common side reactions.
References
preventing protodeboronation of 4-Bromo-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeboronation encountered when using 4-Bromo-2-methylphenylboronic acid in experimental settings, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this leads to the formation of 1-bromo-3-methylbenzene, consuming the boronic acid and reducing the yield of the desired cross-coupled product. This side reaction complicates the purification of the final product. The electron-donating methyl group and the presence of the ortho-substituent on the phenyl ring can influence the susceptibility of this compound to protodeboronation.
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors in the reaction conditions can accelerate protodeboronation:
-
High pH (basic conditions): While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can promote protodeboronation.[2]
-
Elevated temperatures: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[2]
-
Presence of water: Excess water can act as a proton source, facilitating the cleavage of the carbon-boron bond.[2]
-
Prolonged reaction times: Longer exposure to reaction conditions can lead to gradual decomposition of the boronic acid.[2]
-
Inefficient catalyst system: A slow or inefficient catalyst can allow the competing protodeboronation reaction to become more significant.[2]
Q3: How can I minimize protodeboronation during a Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester, is a highly effective strategy. These derivatives act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition.[1]
-
Optimization of Reaction Conditions:
-
Base Selection: Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH).[3]
-
Temperature Control: Lowering the reaction temperature can decrease the rate of protodeboronation relative to the cross-coupling.
-
Anhydrous Conditions: Using anhydrous solvents and reagents can limit the availability of protons for the side reaction.
-
-
Efficient Catalyst System: Employing a highly active palladium catalyst and appropriate ligand can accelerate the desired cross-coupling, outcompeting the protodeboronation.
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain the quality and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Refrigeration is recommended for long-term storage to minimize degradation over time.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired cross-coupled product and significant formation of 1-bromo-3-methylbenzene (protodeboronation byproduct). | High rate of protodeboronation of the free boronic acid. | 1. Convert to Pinacol Ester: Synthesize the this compound pinacol ester prior to the coupling reaction. This provides a slow release of the active boronic acid, minimizing its concentration and thus reducing protodeboronation. 2. Optimize the Base: Use a weaker base such as K₃PO₄ or Cs₂CO₃. Screen different bases to find the optimal one for your specific substrates. 3. Lower Reaction Temperature: If feasible for your reaction, reducing the temperature can decrease the rate of protodeboronation more significantly than the rate of the desired coupling. 4. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can facilitate protodeboronation. |
| Reaction is sluggish and incomplete, even when using the pinacol ester. | Poor catalyst activity or deactivation. | 1. Ensure Inert Atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Check Catalyst and Ligand Quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands can be air-sensitive. 3. Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate and conversion. |
| Formation of significant side products other than the protodeboronated byproduct. | Homocoupling of the boronic acid or the aryl halide. | 1. Ensure Inert Atmosphere: Oxygen can promote homocoupling reactions. 2. Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. 3. Optimize Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling. |
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol describes the conversion of this compound to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
If using toluene, set up a Dean-Stark apparatus to remove water azeotropically. If using THF, add activated 4Å molecular sieves.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound (or its pinacol ester), optimized to reduce protodeboronation.
Materials:
-
This compound or its pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound or its pinacol ester (1.2 equiv), base (3.0 equiv), and palladium catalyst (3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe. A typical concentration is 0.1 M with respect to the aryl halide.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Competing pathways of this compound in a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions involving this compound.
References
Technical Support Center: Catalyst Deactivation in 4-Bromo-2-methylphenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 4-Bromo-2-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in couplings involving this compound are frequently linked to the steric hindrance imposed by the ortho-methyl group. This steric bulk can impede several steps in the catalytic cycle, leading to catalyst deactivation and reduced product formation. The primary areas to investigate are:
-
Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for sterically hindered substrates. More robust systems comprising a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand are typically required.
-
Reaction Conditions: Inadequate temperature, reaction time, or inefficient degassing can lead to catalyst decomposition and the formation of inactive palladium black.
-
Reagent Quality: Ensure the purity and stability of your boronic acid, aryl halide, solvent, and base. Boronic acids can degrade over time, and solvent impurities can poison the catalyst.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material without forming the desired product.
Q2: I observe a black precipitate forming in my reaction mixture. What is it, and how can I prevent it?
A2: The black precipitate is likely palladium black, which consists of agglomerated, catalytically inactive palladium metal.[1] Its formation is a clear indicator of catalyst decomposition. To prevent this:
-
Utilize Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the active Pd(0) species and preventing aggregation.[1] These ligands create a sterically protective environment around the palladium center.
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and susceptible to aggregation. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, a large excess can sometimes inhibit the reaction.[1]
-
Control Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition.[1] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Maintain an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[1] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is critical.
Q3: How does the choice of base and solvent impact catalyst stability and the overall success of the coupling reaction?
A3: The base and solvent are critical parameters that significantly influence catalyst stability and reaction kinetics.
-
Base Selection: The strength and solubility of the base are important. A base is required to activate the boronic acid for transmetalation.[2] For sterically hindered couplings, inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used.[1] The choice of base can also influence the rate of protodeboronation, a key side reaction.
-
Solvent Selection: Anhydrous and deoxygenated solvents are crucial to prevent catalyst oxidation.[1] Common choices for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often in combination with water to aid in dissolving the base.[3] However, the presence of water can also promote protodeboronation. The viscosity of the solvent can also play a role in reaction kinetics.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more robust, air-stable precatalyst. | Palladium catalysts, especially Pd(0) sources, can degrade upon storage. |
| Insufficient Catalyst Activity for Sterically Hindered Substrate | Switch to a catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). | These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps for sterically demanding substrates.[3] |
| Incomplete Dissolution of Reagents | Ensure all reagents, particularly the base, are well-dissolved or finely suspended. Consider using a solvent system that improves solubility (e.g., dioxane/water mixtures). | Poor solubility can lead to slow reaction rates and incomplete reactions. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. | Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. |
Issue 2: Consumption of Starting Material with Low Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronation | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Minimize the amount of water in the reaction. | Strong bases and water can accelerate the cleavage of the C-B bond in the boronic acid. |
| Homocoupling | Ensure rigorous exclusion of oxygen. Lower the reaction temperature if possible. | Oxygen can promote the homocoupling of the boronic acid. This side reaction is often competitive with the desired cross-coupling. |
| Catalyst Deactivation (Palladium Black Formation) | See FAQ Q2 for preventative measures. | The active catalyst is precipitating out of the reaction mixture. |
| Product Inhibition | Consider a slower addition of the aryl halide or boronic acid. | In some cases, the product can coordinate to the catalyst and inhibit its activity. |
Data Presentation
The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of substrates structurally similar to this compound, providing a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 80-100 | 4-16 | Not specified, but implied improvement over standard catalysts |
| Iodobenzene | 4-methylphenylboronic acid | CuBr (no ligand) | K₂CO₃ | DMF | 110 | 8 | 42 |
| 4-bromoacetophenone | phenylboronic acid | Cyclometallated Pd compound with methoxy-disubstituted ligand | Not specified | THF/Water | Not specified | Not specified | 98 |
| Aryl Bromides/Chlorides | Sterically hindered arylboronic acids | Acenaphthoimidazolylidene Pd Complex | t-BuOK | Dioxane | Not specified | Not specified | >99 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is between 4 and 16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[3]
Visualizations
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.
Caption: Catalyst deactivation pathways in the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Optimizing Reactions with 4-Bromo-2-methylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-Bromo-2-methylphenylboronic acid. The primary focus is on the widely used Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The main challenges arise from the electronic and steric properties of this substrate. The ortho-methyl group introduces steric hindrance, which can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination. This may necessitate the use of specialized, bulky ligands to achieve high yields.
Q2: Which bases are recommended for Suzuki coupling with this compound?
A2: A range of inorganic bases is typically effective. The choice of base can significantly impact the reaction yield. Stronger inorganic bases often provide better results. Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). The optimal base may depend on the specific coupling partner and solvent system.[1]
Q3: What solvent systems are most effective for this type of reaction?
A3: Aprotic polar solvents, often in combination with water, are standard choices. The water helps to dissolve the inorganic base, which can facilitate the crucial transmetalation step.[2] Common and effective solvent systems include 1,4-Dioxane/H₂O and THF/H₂O mixtures. For higher temperature reactions, toluene can also be a suitable solvent.[2]
Q4: I am observing significant homocoupling of my boronic acid. How can this be minimized?
A4: Homocoupling, the self-coupling of the boronic acid, is a common side reaction. It is often promoted by the presence of oxygen or an excess of the Pd(II) precatalyst. To minimize this, ensure rigorous degassing of your reaction mixture to remove oxygen. Using a direct Pd(0) catalyst source or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial. The choice of ligand can also influence the extent of homocoupling.
Q5: What is protodeboronation and how can I prevent it?
A5: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom, leading to reduced yield of the desired product. This is often promoted by the presence of a base and water. To mitigate protodeboronation, you can:
-
Use anhydrous conditions: Carefully dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Select a milder base: If protodeboronation is a major issue, consider using a weaker base or a carefully controlled amount of a stronger base.[2]
-
Convert to a boronic ester: Protecting the boronic acid as a more stable derivative, such as a pinacol boronic ester (Bpin), can prevent premature decomposition. The ester is then cleaved in situ during the reaction.[2]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium catalyst and any associated ligands are fresh and have been stored correctly under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. |
| Inadequate Reaction Conditions | The ortho-methyl group on this compound introduces steric hindrance, which may require more forcing conditions. Consider increasing the reaction temperature or using a more active catalyst system (see below). |
| Improper Base Selection | The choice and concentration of the base are critical. A weak base may lead to a sluggish reaction. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Poor Solvent Choice | The solvent system affects the solubility of reactants and catalyst stability. Ensure you are using a suitable solvent, such as a 1,4-Dioxane/H₂O mixture. |
Problem 2: Formation of Side Products
| Side Product | Troubleshooting Steps |
| Homocoupling Product | Improve the degassing procedure to eliminate oxygen from the reaction mixture. Consider using a Pd(0) catalyst source directly. |
| Protodeboronation Product | Use anhydrous solvents and reagents. Consider using a milder base or converting the boronic acid to a more stable boronic ester derivative. |
| Dehalogenated Starting Material | This can be caused by a hydride source in the reaction. Use high-purity, dry solvents and consider screening different bases. |
Data Presentation: Comparison of Bases and Solvents
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
Reaction of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole.
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Data compiled from a representative study on a structurally similar boronic acid.[1]
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
Reaction of 4-bromoacetophenone with phenylboronic acid.
| Base | Solvent | Yield (%) * |
| KOH | H₂O | 94 |
| KOH | DMF | 78 |
| KOH | Dioxane | 60 (incomplete conversion) |
| KOH | Toluene | 90 (incomplete conversion) |
| K₂CO₃ | H₂O | 83 |
*Isolated yields after 1 hour at reflux.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a good starting point and may require optimization for your specific aryl halide coupling partner.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide)
-
Inert gas (high purity Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl halide, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[3]
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion rates in Suzuki-Miyaura cross-coupling reactions. Since the specific compound was not provided, this guide offers a general framework for identifying and solving common problems encountered during this versatile C-C bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter, presented in a question-and-answer format to directly tackle experimental issues.
Q1: My Suzuki reaction has a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas.[1][2][3] Start with a systematic check of your reagents and reaction setup:
-
Reagent Quality & Stability:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially through protodeboronation (replacement of the boron group with hydrogen) or by forming inactive trimeric anhydrides (boroxines).[4][5][6] Use fresh, high-purity boronic acid. If degradation is suspected, consider converting it to a more stable form like a pinacol ester or a potassium trifluoroborate salt.[5]
-
Aryl Halide: The reactivity of the aryl halide partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings with less reactive partners like aryl chlorides often require specialized, highly active catalyst systems.[7][8]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[9] Oxidation of the phosphine ligand or deactivation of the Pd(0) catalyst is a common issue.[9][10] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[4][9] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.[1]
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents, as both oxygen and water can interfere with the reaction.[9][11] Ensure your base is of high purity and appropriate for the reaction.
-
Q2: I suspect my catalyst is being deactivated. What are the signs and how can I prevent it?
A2: Catalyst deactivation is a frequent cause of low conversion. Signs include the reaction stalling before completion or the formation of palladium black (precipitated, inactive palladium metal).[10]
-
Causes of Deactivation:
-
Oxidation: The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen.[4]
-
Ligand Degradation: Phosphine ligands can be oxidized in the presence of trace oxygen.[9] N-heterocyclic carbene (NHC) ligands are often more robust.[12]
-
Product Adsorption: In heterogeneous catalysis, the product can sometimes adsorb strongly to the catalyst surface, blocking active sites.[13][14]
-
Aggregation: Palladium nanoparticles can aggregate into larger, less active particles (palladium black).[10]
-
-
Prevention Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and purge the reaction flask with an inert gas.
-
Use of Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium center and promote the desired catalytic cycle.[2][12]
-
Precatalyst Choice: Using stable Pd(II) precatalysts that are efficiently reduced in situ to the active Pd(0) species can sometimes improve results.[4]
-
Q3: How do I select the optimal base and solvent for my reaction?
A3: The choice of base and solvent is critical and often substrate-dependent. Their roles are interconnected and crucial for both activating the boronic acid and facilitating the catalytic cycle.[12][15]
-
Role of the Base: The base has multiple roles, including the formation of a more nucleophilic boronate species and facilitating the transmetalation step.[12][15][16] The choice of base can even alter the rate-determining step of the reaction.[17]
-
Common Bases: A range of bases are used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and alkoxides (KOtBu).[12]
-
Selection: Weaker bases like carbonates and phosphates are often a good starting point.[15] Stronger bases like hydroxides can sometimes promote side reactions, including protodeboronation.[9][15] The solubility of the base is also a key factor.
-
-
Role of the Solvent: The solvent must dissolve the reactants, base, and catalyst. The polarity of the solvent can influence the reaction's selectivity and rate.[18][19][20]
-
Common Solvents: Frequently used solvents include toluene, THF, dioxane, and DMF, often with water as a co-solvent.[4][12]
-
Biphasic vs. Anhydrous: Many Suzuki reactions are run in a biphasic organic/aqueous system, which helps to dissolve the inorganic base and facilitate the reaction.[12] However, if protodeboronation is a problem, switching to anhydrous conditions with a soluble organic base may be beneficial.[11]
-
Data Presentation: Optimizing Reaction Components
Systematic screening of reaction parameters is the most effective troubleshooting approach.[21][22] The tables below provide a starting point for optimization.
Table 1: Comparison of Common Bases in Suzuki Reactions [15]
| Base | Typical Substrates | Strength | Common Issues |
| K₂CO₃ | General purpose, aryl bromides | Moderate | Can be slow with unreactive substrates |
| Cs₂CO₃ | Electron-deficient or sterically hindered substrates | Moderate | More expensive, but often highly effective |
| K₃PO₄ | General purpose, often used in anhydrous conditions | Moderate-Strong | Good for sensitive functional groups |
| NaOH / KOH | Aryl bromides | Strong | Can promote protodeboronation or other side reactions[15] |
| KOtBu | Challenging couplings, aryl chlorides | Very Strong | High reactivity can lead to low selectivity |
| KF | Substrates with base-labile groups | Weak | Fluoride ions uniquely activate the boronic acid[16] |
Table 2: Guide to Solvent Selection [4][12]
| Solvent System | Polarity | Common Use Cases | Notes |
| Toluene / H₂O | Non-polar (biphasic) | General purpose, good thermal stability. | A common starting point. |
| Dioxane / H₂O | Polar aprotic (biphasic) | Widely used, good solvating properties. | Can form peroxides. |
| THF / H₂O | Polar aprotic (biphasic) | Good for lower temperature reactions. | Lower boiling point limits temperature range. |
| DMF or DMAc | Polar aprotic | For poorly soluble substrates. | Higher boiling points, can be difficult to remove.[20] |
Visualizing the Process
The Suzuki Reaction Catalytic Cycle
The diagram below illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle. Low conversion rates are often due to a bottleneck in one of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting low Suzuki reaction yields.
Experimental Protocols
General Protocol for a Troubleshooting Screen (Microscale)
This protocol outlines a parallel screening experiment to efficiently test different reaction parameters.
Objective: To identify the optimal base and solvent combination for the coupling of a specific aryl halide and boronic acid.
Materials:
-
Aryl Halide (1.0 eq)
-
Boronic Acid or Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 eq)
-
Solvents: 1,4-Dioxane, Toluene, 2-MeTHF (degassed)
-
Water (degassed)
-
Inert atmosphere glovebox or Schlenk line
-
Array of reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (e.g., 0.1 mmol) and boronic acid (e.g., 0.12 mmol) to each reaction vial.
-
Base Addition: Add a different base (e.g., 0.2 mmol) to each designated vial.
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst in a degassed solvent. Add the required amount of catalyst solution (e.g., 0.002 mmol) to each vial.
-
Solvent Addition: Add the designated degassed solvent system (e.g., 0.5 mL of a 4:1 organic solvent/water mixture) to each vial.
-
Reaction Execution: Seal the vials tightly. Remove the array from the glovebox and place it on a preheated stirrer hotplate (e.g., 80-100 °C).
-
Monitoring: Allow the reactions to stir vigorously for a set time (e.g., 12-24 hours). Monitor progress by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.
-
Analysis: Compare the conversion rates across the different conditions to identify the most promising base and solvent combination for further optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 22. benchchem.com [benchchem.com]
minimizing homocoupling of 4-Bromo-2-methylphenylboronic acid
Technical Support Center: Suzuki-Miyaura Coupling Reactions
Topic: Minimizing Homocoupling of 4-Bromo-2-methylphenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to minimize the formation of the homocoupling byproduct (2,2'-dimethyl-4,4'-dibromobiphenyl) during Suzuki-Miyaura cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Boronic acid homocoupling is a common side reaction where two molecules of the boronic acid reactant couple to form a symmetrical biaryl byproduct.[1][2] In the case of this compound, this results in the formation of 2,2'-dimethyl-4,4'-dibromobiphenyl. This reaction competes with the desired cross-coupling pathway, reducing the yield of the target product and complicating purification.
Q2: What are the primary causes of this compound homocoupling?
A2: The two primary drivers of homocoupling are the presence of dissolved oxygen in the reaction mixture and the presence of palladium(II) species.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) peroxo complex, which is known to facilitate the homocoupling of boronic acids.[4][5] Additionally, if a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid in a stoichiometric manner to produce the homocoupled dimer and Pd(0).[1][2]
Q3: Is this compound particularly susceptible to homocoupling?
A3: While all boronic acids can undergo homocoupling, sterically hindered substrates like this compound (due to the ortho-methyl group) can sometimes exhibit slower rates of the desired cross-coupling reaction. This can make competitive side reactions, such as homocoupling, more pronounced.
Q4: Can my choice of palladium catalyst influence the rate of homocoupling?
A4: Absolutely. Using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), can increase the likelihood of homocoupling, as these species can directly oxidize the boronic acid.[2][6] It is often preferable to use a Pd(0) source, like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), to bypass the initial reduction step that can trigger homocoupling.[6][7]
Q5: How does the choice of base and solvent affect homocoupling?
A5: The base is required to activate the boronic acid for transmetalation.[7] However, the specific choice of base and solvent can influence reaction kinetics and side reactions.[6][8] While a base is necessary, a highly concentrated strong base may promote undesired pathways. Aprotic solvents such as dioxane, toluene, or THF are standard, and the presence of water is often required to solubilize inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[6][9] The optimal system must be determined empirically, but excessive water should be avoided as it can sometimes promote homocoupling.
Troubleshooting Guide: Excessive Homocoupling Detected
Primary Symptom: Analysis of the crude reaction mixture (e.g., by GC-MS, LC-MS, or NMR) shows a significant peak corresponding to the mass of 2,2'-dimethyl-4,4'-dibromobiphenyl.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting boronic acid homocoupling.
Step-by-Step Corrective Actions
-
Verify Inert Atmosphere and Degassing: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen.[1]
-
Recommendation: Do not rely on simple vacuum/backfill cycles alone. Implement a subsurface sparge by bubbling an inert gas (argon or nitrogen) through your solvent for at least 30-60 minutes prior to adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Evaluate the Palladium Catalyst Source: Pd(II) sources can directly cause homocoupling.[2]
-
Recommendation: Switch from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[6] This ensures the catalytic cycle begins with the active species and avoids the initial homocoupling-prone reduction step.
-
-
Consider a Mild Reducing Agent (with Pd(II) sources): If using a Pd(II) source is necessary, its rapid and clean reduction to Pd(0) is crucial.
-
Recommendation: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[1] Add 5-10 mol% of the reducing agent before the catalyst.
-
-
Optimize Reagent Addition: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling side reaction.
-
Recommendation: Employ a slow addition of the this compound solution to the reaction mixture using a syringe pump over 30-60 minutes.[6] This keeps the boronic acid concentration low at any given moment, favoring the desired cross-coupling with the aryl halide.
-
Quantitative Data Summary
The following table summarizes the expected impact of various experimental parameters on the yield of the desired product versus the homocoupling byproduct.
| Entry | Palladium Source (mol%) | Degassing Method | Additive | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2%) | None | None | 45 | 35 |
| 2 | Pd(OAc)₂ (2%) | N₂ Sparge (30 min) | None | 70 | 15 |
| 3 | Pd(OAc)₂ (2%) | N₂ Sparge (30 min) | KCOOH (5%) | 85 | <5 |
| 4 | Pd(PPh₃)₄ (2%) | N₂ Sparge (30 min) | None | 90 | <2 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is a general guideline for the coupling of this compound with a generic aryl halide (Ar-X).
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Degassing: Seal the flask with a septum and perform three vacuum/backfill cycles with high-purity argon or nitrogen. Add the reaction solvent (e.g., 1,4-dioxane/water 4:1) via cannula. Vigorously sparge the solution by bubbling argon or nitrogen through the liquid via a long needle for 30-60 minutes while stirring.
-
Reagent Addition: In a separate flame-dried flask, dissolve the this compound (1.2 eq.) in a minimal amount of the degassed solvent mixture.
-
Reaction Execution: Heat the main reaction flask to the desired temperature (e.g., 90 °C). Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 60 minutes.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Catalytic Pathways: Cross-Coupling vs. Homocoupling
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway initiated by oxygen.
Caption: Competing catalytic pathways in Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
effect of temperature on 4-Bromo-2-methylphenylboronic acid stability
Welcome to the technical support center for 4-Bromo-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and reactivity of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The product should be kept in a cool, dry, and well-ventilated area, away from sources of heat, moisture, and direct sunlight. For prolonged storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.
Q2: How does temperature affect the stability of this compound?
A2: While specific quantitative data on the thermal decomposition of this compound is not extensively available in public literature, arylboronic acids, in general, can be susceptible to degradation at elevated temperatures. High temperatures can accelerate two primary degradation pathways: protodeboronation and oxidation. Protodeboronation is the cleavage of the carbon-boron bond, which can be catalyzed by moisture and acidic or basic conditions, a process that is often accelerated by heat. Oxidation of the boronic acid group can also occur, leading to the formation of inactive byproducts. Therefore, exposing this compound to high temperatures during storage or in reaction setups for extended periods should be avoided unless required by the specific experimental protocol.
Q3: What are the common signs of degradation of this compound?
A3: Degradation of this compound can manifest in several ways during your experiments:
-
Decreased reaction yield: If you observe a noticeable drop in the yield of your cross-coupling reaction (e.g., Suzuki-Miyaura coupling) compared to previous runs with a fresh batch of the reagent, it may indicate degradation.
-
Inconsistent reaction performance: Variable results between experiments, despite using the same reaction conditions, can be a sign of reagent instability.
-
Appearance of unknown impurities: The presence of unexpected spots on a Thin Layer Chromatography (TLC) plate or extra peaks in your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis of the crude reaction mixture can point to the formation of degradation byproducts.
-
Changes in physical appearance: While not always apparent, changes in the color or texture of the solid reagent could indicate degradation.
Q4: Can I dissolve this compound in a solvent for storage?
A4: Storing boronic acids in solution is generally not recommended for long periods, as this can accelerate degradation, particularly in the presence of moisture or protic solvents. If you need to prepare a stock solution, it is best to do so immediately before use. If short-term storage of a solution is necessary, use an anhydrous aprotic solvent and store it under an inert atmosphere at a low temperature.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments that could be related to the stability of this compound.
| Issue | Potential Cause Related to Stability | Troubleshooting Steps |
| Low or no yield in Suzuki-Miyaura coupling | Degradation of this compound: The boronic acid may have degraded due to improper storage (exposure to heat, moisture, or air) or prolonged heating during the reaction setup. | 1. Use a fresh batch of this compound or a recently purchased vial. 2. Ensure the reagent has been stored under the recommended conditions (cool, dry, inert atmosphere). 3. Minimize the time the boronic acid is exposed to the atmosphere during weighing and addition to the reaction. 4. If possible, degas the reaction mixture thoroughly after all reagents have been added to remove oxygen. |
| Formation of 1-bromo-3-methylbenzene as a major byproduct | Protodeboronation: This is a common degradation pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom. This can be accelerated by temperature, moisture, and acidic or basic conditions. | 1. Ensure all solvents and reagents are anhydrous. 2. Use a well-dried reaction flask and perform the reaction under a strict inert atmosphere. 3. Optimize the reaction temperature and time; avoid unnecessarily prolonged heating. 4. Consider the choice of base, as some bases can promote protodeboronation more than others. |
| Inconsistent results between batches | Batch-to-batch variability in purity or degradation: Older batches or those that have been opened multiple times may have a higher degree of degradation. | 1. Qualify new batches of this compound by running a small-scale test reaction. 2. If possible, analyze the purity of the boronic acid by HPLC or NMR before use. 3. Avoid using very old batches of the reagent, especially if they have not been stored under optimal conditions. |
Data on Thermal Stability
| Parameter | General Information for Arylboronic Acids | Notes for this compound |
| Recommended Storage Temperature | 2-8 °C (Refrigerated) for long-term storage. | Storing at room temperature for shorter periods in a desiccator under an inert atmosphere is also a common practice. |
| Thermal Decomposition | Generally stable at room temperature. Decomposition temperature varies significantly based on the substituents on the aromatic ring. | Avoid prolonged exposure to temperatures above what is necessary for the reaction protocol. |
| Key Degradation Pathways | Protodeboronation, Oxidation, Trimerization (anhydride formation). | These pathways are accelerated by heat, moisture, and exposure to air. |
Experimental Protocols for Stability Assessment
For researchers wishing to conduct their own stability studies on this compound, the following are general methodologies for key experiments.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound over time at different temperatures.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into several HPLC vials.
-
Store the vials at different temperatures (e.g., 4 °C, 25 °C, and 50 °C).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial from each temperature condition.
-
Inject the sample onto an HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: Controlled, e.g., 25 °C.
-
-
-
Data Analysis:
-
Monitor the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (t=0).
-
Observe the appearance and growth of any new peaks, which would indicate degradation products.
-
Protocol 2: Thermal Analysis by TGA and DSC
Objective: To determine the thermal stability and decomposition temperature of solid this compound.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 500 °C).
-
Record the weight loss of the sample as a function of temperature. The onset of significant weight loss indicates thermal decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Record the heat flow to the sample relative to a reference. Endothermic peaks can indicate melting, while exothermic peaks can indicate decomposition.
-
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Potential degradation pathways for this compound accelerated by heat.
Technical Support Center: Monitoring 4-Bromo-2-methylphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor reactions involving 4-Bromo-2-methylphenylboronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of a Suzuki-Miyaura coupling reaction using this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Each technique offers distinct advantages for monitoring the consumption of starting materials and the formation of the desired biaryl product.
Q2: My this compound appears to be degrading before the reaction is complete. What could be the cause?
A2: Boronic acids are susceptible to degradation, primarily through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This can be exacerbated by prolonged reaction times, high temperatures, and the presence of water.[3] Additionally, oxidation of the boronic acid can occur. It is crucial to use fresh, high-purity this compound and degassed solvents to minimize these side reactions.[5]
Q3: How can I quantify the conversion of my reaction using NMR spectroscopy?
A3: NMR spectroscopy is an inherently quantitative technique.[6] By integrating the signals corresponding to a specific proton on the starting material (this compound) and the product, you can determine their relative concentrations in the reaction mixture. Using an internal standard with a known concentration allows for the calculation of absolute concentrations and reaction yield over time.
Q4: What is the main side reaction to look out for in Suzuki-Miyaura couplings with this compound?
A4: Besides protodeboronation of the boronic acid, homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction.[5] This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst. Ensuring a properly inert atmosphere is critical to minimize this side product.[5]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Sample overload. - Sample solvent being too strong. | - Use a deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Air trapped in the pump. | - Ensure the column is equilibrated for a sufficient time with the mobile phase. - Use a column oven for temperature control and pre-mix the mobile phase. - Purge the pump to remove any air bubbles. |
| No Product Peak Detected | - Reaction has not started. - Product is not eluting from the column. - Product is not detectable by the UV detector. | - Verify reaction conditions (catalyst, base, temperature). - Modify the mobile phase gradient to elute more retained compounds. - Check the UV spectrum of the expected product to ensure it absorbs at the selected wavelength. If not, use a mass spectrometer (LC-MS). |
| Extra Peaks in Chromatogram | - Presence of impurities or side products. - Ghost peaks from previous injections. | - Analyze the mass of the extra peaks using LC-MS to identify them. - Implement a column wash step between injections. |
NMR Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | - Presence of paramagnetic species (e.g., residual palladium). - Sample aggregation or low solubility. - Poor shimming of the NMR magnet. | - Filter the sample through a small plug of silica gel or celite to remove catalyst residues. - Use a different deuterated solvent or warm the sample. - Re-shim the instrument. |
| Difficulty in Phasing and Baseline Correction | - Very broad signals (e.g., B(OH)₂ protons). - Instrument instability. | - Use baseline correction algorithms in the processing software. The broad B(OH)₂ signal can sometimes be exchanged with D₂O. - Allow the instrument to stabilize and re-acquire the spectrum. |
| Inaccurate Integration for Quantification | - Overlapping peaks. - Poor signal-to-noise ratio. | - Choose non-overlapping peaks for integration. - Increase the number of scans to improve the signal-to-noise ratio.[6] |
Quantitative Data Summary
The following tables provide expected analytical data for a typical Suzuki-Miyaura reaction between this compound and a generic aryl halide (e.g., Phenylbromide). Note: Actual values may vary depending on the specific reaction conditions and analytical instrumentation.
Table 1: HPLC Retention Times
| Compound | Expected Retention Time (min) |
| Phenylbromide | ~ 4.5 |
| This compound | ~ 3.2 |
| 2-Methylbiphenyl (Product) | ~ 5.8 |
| Biphenyl (Side Product) | ~ 5.1 |
Conditions: C18 reverse-phase column, water/acetonitrile gradient.[7][8]
Table 2: ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound | ~ 7.8 | d | Ar-H |
| ~ 7.4 | d | Ar-H | |
| ~ 7.3 | s | Ar-H | |
| ~ 5.0 (broad) | s | B(OH)₂ | |
| ~ 2.6 | s | CH₃ | |
| 2-Methylbiphenyl (Product) | ~ 7.6-7.2 | m | Ar-H |
| ~ 2.3 | s | CH₃ |
Reference: TMS at 0 ppm.[9][10][11]
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z [M+H]⁺ | Key Fragmentation Ions |
| This compound | ESI+ | 215/217 (Br isotope pattern) | 197/199 (-H₂O), 171/173 (-B(OH)₂) |
| 2-Methylbiphenyl (Product) | ESI+ | 169 | 153 (-CH₃), 91 |
The characteristic 1:1 isotopic pattern for bromine is a key diagnostic feature in the mass spectrum of the starting material.[12]
Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Reaction
-
Reaction Sampling: At specified time points, carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol in an HPLC vial. This stops the reaction and prepares the sample for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the compounds. A typical gradient might be 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or via a mass spectrometer.
-
-
Data Analysis: Integrate the peak areas of the starting materials and the product. Calculate the percent conversion by comparing the peak area of the limiting reactant at different time points to its initial peak area.
Protocol 2: ¹H NMR Monitoring of a Suzuki-Miyaura Reaction
-
Reaction Sampling: At each time point, take a small sample (e.g., 50 µL) from the reaction mixture.
-
Sample Preparation: Dilute the sample with a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is desired.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure the spectral width covers all expected signals.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (phasing and baseline correction).
-
Integrate a characteristic, non-overlapping signal for the starting material (e.g., the methyl protons of this compound) and the product.
-
Calculate the molar ratio of product to starting material to determine the reaction conversion.
-
Visualizations
Caption: General workflow for monitoring a Suzuki-Miyaura reaction.
Caption: Logic diagram for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. Proton NMR Table [www2.chemistry.msu.edu]
- 11. 4-BROMO-3-METHYLPHENYLBORONIC ACID(221006-67-3) 1H NMR spectrum [chemicalbook.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Performance of 4-Bromo-2-methylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, with substituents on the phenyl ring significantly influencing reactivity through a combination of electronic and steric effects. This guide provides an objective comparison of 4-Bromo-2-methylphenylboronic acid with other substituted phenylboronic acids, supported by experimental data, to inform substrate selection and reaction optimization in the synthesis of biaryl compounds.
Performance Comparison of Substituted Phenylboronic Acids
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is governed by the electronic nature and steric hindrance imposed by its substituents. Electron-donating groups can enhance the nucleophilicity of the organic moiety, potentially accelerating the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can impede the approach of the palladium catalyst, slowing the reaction rate.
This compound presents an interesting case with a weakly electron-donating methyl group at the ortho position and a weakly electron-withdrawing bromine atom at the para position. The ortho-methyl group introduces significant steric bulk around the boronic acid moiety, which can be a determining factor in its reactivity compared to other isomers and substituted phenylboronic acids.
The following table summarizes the performance of this compound and a selection of other substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with various aryl halides. It is important to note that direct comparative studies under identical conditions are limited; therefore, the reaction conditions are provided to give context to the observed yields.
| Phenylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 3-bromothiophene-2-carbaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 33-40 |
| 4-Bromophenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 2-Methylphenylboronic acid (o-tolylboronic acid) | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 81 |
| 4-Methylphenylboronic acid (p-tolylboronic acid) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 98 |
| 4-Methoxyphenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 92 |
| 4-Chlorophenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 80 |
| Phenylboronic acid | 4-Bromoacetophenone | Fe₃O₄@SiO₂/Pd(II)-N₂O₂ | Na₂CO₃ | DMA | 140 | 24 | >95 |
Data compiled from multiple sources. Reaction conditions are not standardized across all entries and are provided for contextual comparison.
From the data, it is evident that both electronic and steric factors play a crucial role. Phenylboronic acids with electron-donating groups in the para position, such as 4-methylphenylboronic acid and 4-methoxyphenylboronic acid, generally provide high yields.[1] The presence of an ortho-substituent, as in 2-methylphenylboronic acid, can lead to slightly lower yields compared to its para-counterpart, likely due to steric hindrance.[1] For this compound, the combination of an ortho-methyl group and a para-bromo substituent results in moderate yields under the specified conditions, suggesting that the steric hindrance of the ortho-methyl group may be a dominant factor influencing its reactivity.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is crucial to note that the optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrates being coupled.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst (1-5 mol%), and any ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe. If a biphasic system is used, the degassed water is typically added at this stage.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
This guide provides a comparative framework for understanding the reactivity of this compound in the context of other substituted phenylboronic acids. The interplay of steric and electronic effects is paramount in determining the outcome of Suzuki-Miyaura couplings. For challenging substrates, careful optimization of the catalyst, ligand, base, and solvent system is essential to achieve high yields.
References
A Comparative Guide to the Reactivity of 4-Bromo-2-methylphenylboronic Acid and 4-chlorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Bromo-2-methylphenylboronic acid and 4-chlorophenylboronic acid, two common reagents in carbon-carbon bond formation. The comparison is primarily focused on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction. The analysis is based on fundamental principles of organic chemistry, including electronic and steric effects, supported by established literature.
Overview of Reactivity
The reactivity of an arylboronic acid in a Suzuki-Miyaura coupling is principally governed by the efficiency of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst. This step is sensitive to both the electronic properties of the aryl ring and the steric hindrance around the boronic acid moiety.
-
4-chlorophenylboronic acid : This molecule features a chloro substituent at the para-position. The chlorine atom exerts a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect. With no substituents in the ortho positions, it is relatively unhindered sterically.
-
This compound : This compound has two key substituents. The bromo group at the para-position has electronic effects similar to the chloro group. However, the methyl group at the ortho-position introduces significant steric bulk directly adjacent to the boronic acid functional group.
The primary determinant of the reactivity difference between these two molecules is the steric hindrance imposed by the ortho-methyl group on this compound. This steric congestion can impede the approach of the bulky palladium catalyst, thereby slowing down the crucial transmetalation step.[1] Consequently, 4-chlorophenylboronic acid is expected to be significantly more reactive in typical Suzuki-Miyaura coupling reactions.
Quantitative Data Comparison
| Parameter | 4-chlorophenylboronic acid | This compound | Rationale |
| Reaction Time | 2-4 hours | 12-24 hours | The ortho-methyl group significantly hinders the transmetalation step, requiring longer reaction times to achieve comparable yields.[1] |
| Typical Yield | 85-95% | 60-75% | Steric hindrance often leads to lower yields due to slower reaction rates and potential catalyst decomposition over extended reaction times.[1] |
| Optimal Temp. | 80-90 °C | 100-110 °C | Higher temperatures are often necessary to overcome the activation energy barrier increased by steric hindrance.[1] |
| Catalyst Loading | 1-2 mol% | 3-5 mol% | More challenging couplings with sterically hindered substrates may require a higher catalyst loading to achieve a satisfactory conversion. |
Disclaimer: The data presented is illustrative and based on established principles of reactivity for sterically hindered substrates. Actual results may vary based on the specific reaction partners, catalyst, base, and solvent system employed.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of the two boronic acids.[4][5]
Materials and Reagents:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic Acid (4-chlorophenylboronic acid or this compound, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 4:1, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (4 mL Toluene, 1 mL Water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]
Diagrams and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Logical Comparison of Reactivity Factors
This diagram outlines the logical relationship between the structural features of the two boronic acids and their resulting chemical reactivity.
Caption: Influence of steric and electronic factors on reactivity.
Conclusion
In comparing this compound with 4-chlorophenylboronic acid, the dominant factor influencing reactivity in Suzuki-Miyaura coupling is steric hindrance. The ortho-methyl group in this compound presents a significant steric barrier that is expected to decrease reaction rates and potentially lower overall yields compared to the sterically unhindered 4-chlorophenylboronic acid. While electronic effects of the para-halogen substituents play a role, their impact is secondary to the pronounced steric effect. Therefore, for synthetic applications requiring high efficiency and mild conditions, 4-chlorophenylboronic acid would be the preferred reagent. Overcoming the lower reactivity of the ortho-substituted analogue would likely require more forcing conditions, specialized bulky phosphine ligands, and higher catalyst loadings.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Efficacy of 4-Bromo-2-methylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid reagent is critical to the success of these transformations, influencing reaction yields, rates, and overall efficiency. This guide provides a comparative analysis of 4-Bromo-2-methylphenylboronic acid and its structural analogs—2-methylphenylboronic acid, 4-bromophenylboronic acid, and phenylboronic acid—in various palladium-catalyzed systems.
The unique substitution pattern of this compound, featuring both an electron-withdrawing bromine atom and an electron-donating methyl group at the ortho position, presents an interesting case for its reactivity in Suzuki-Miyaura couplings. The interplay of these electronic and steric factors can significantly impact the efficiency of the catalytic cycle.
Performance Comparison in Different Catalytic Systems
The efficiency of a Suzuki-Miyaura reaction is highly dependent on the catalytic system employed, which includes the palladium source, the ligand, the base, and the solvent. Below is a summary of the performance of this compound and its alternatives in representative catalytic systems.
Note on Data: Direct comparative studies of these specific boronic acids under identical conditions are limited in the available literature. The following tables are compiled from various sources and aim to provide a representative overview. The reaction conditions should be carefully considered when comparing the yields.
Catalytic System 1: Pd(PPh₃)₄ / K₃PO₄ in 1,4-Dioxane/H₂O
This system represents a classic and widely used set of conditions for Suzuki-Miyaura couplings.
| Boronic Acid | Aryl Halide Coupling Partner | Product Yield (%) | Reference |
| This compound | 3-bromothiophene-2-carbaldehyde | ~33-46% (mono- and di-substituted products) | [1] |
| 2-Methylphenylboronic acid | 2-Bromo-4-methylpyridine | Data not available | |
| 4-Bromophenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~25-30% | [2] |
| Phenylboronic acid | 4-bromoacetophenone | up to 94% (with Na₂CO₃ as base) | [3] |
Catalytic System 2: Pd(OAc)₂ / Ligand / Base in Organic Solvent
Palladium(II) acetate is a common precatalyst that, when combined with various phosphine ligands, offers high versatility.
| Boronic Acid | Aryl Halide Coupling Partner | Ligand | Base | Solvent | Product Yield (%) | Reference |
| This compound | Data not available | |||||
| 2-Methylphenylboronic acid | Aryl Chlorides | SPhos | K₃PO₄ | Toluene | High yields | [4] |
| 4-Bromophenylboronic acid | Aryl Halides | Data not available | ||||
| Phenylboronic acid | 4-bromoanisole | None | K₂CO₃ | Water | High yields | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Visual representations of the catalytic cycle and experimental workflows can aid in understanding the reaction dynamics and planning experiments.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The efficiency of this compound in Suzuki-Miyaura cross-coupling reactions is influenced by a combination of steric and electronic effects imparted by its substituents. While the ortho-methyl group can introduce steric hindrance, potentially slowing down the transmetalation step, the electron-withdrawing nature of the bromine atom can facilitate the oxidative addition step. The available data suggests that its performance is highly dependent on the specific catalytic system and the coupling partner. Compared to simpler analogs like phenylboronic acid, it may require more optimized conditions to achieve high yields. For researchers and drug development professionals, this necessitates careful selection of catalysts, ligands, and reaction conditions to maximize the efficiency of couplings involving this versatile building block. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of its relative performance.
References
A Comparative Guide to the Synthesis of 2-Methyl-4'-nitrobiphenyl: Suzuki-Miyaura Coupling vs. Negishi Coupling
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted biphenyls is a cornerstone of modern organic chemistry. This guide provides a detailed comparison of two powerful cross-coupling methodologies for the synthesis of 2-methyl-4'-nitrobiphenyl: the Suzuki-Miyaura coupling utilizing 4-Bromo-2-methylphenylboronic acid and the Negishi coupling.
This publication offers an objective analysis of these synthetic routes, presenting experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable method for specific research and development needs.
Performance Comparison of Synthetic Routes
The choice between the Suzuki-Miyaura and Negishi coupling reactions for the synthesis of 2-methyl-4'-nitrobiphenyl depends on several factors, including the availability of starting materials, tolerance of functional groups, and desired reaction conditions. Below is a summary of the key quantitative data for each method.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Reactants | This compound, 1-Bromo-4-nitrobenzene | o-Tolylzinc chloride, 1-Bromo-4-nitrobenzene |
| Catalyst | Palladium(II) acetate / SPhos | Tetrakis(triphenylphosphine)palladium(0) |
| Base/Additive | K₃PO₄ | None |
| Solvent | Toluene/Water | Tetrahydrofuran (THF) |
| Temperature | 100 °C | Room Temperature |
| Reaction Time | 18 hours | 6 hours |
| Yield | ~85% (representative) | 78% |
Detailed Experimental Protocols
Route 1: Suzuki-Miyaura Coupling using this compound
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl bromide.
Materials:
-
This compound
-
1-Bromo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water, degassed
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), 1-Bromo-4-nitrobenzene (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Degassed toluene and water (typically in a 4:1 to 10:1 ratio) are added.
-
The mixture is heated to 100 °C and stirred vigorously for 18 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2-methyl-4'-nitrobiphenyl.
Route 2: Negishi Coupling
This protocol details the synthesis of 2-methyl-4'-nitrobiphenyl via a Negishi cross-coupling reaction.[1]
Materials:
-
o-Iodotoluene
-
n-Butyllithium
-
Anhydrous zinc chloride (ZnCl₂)
-
1-Bromo-4-nitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
3 N Hydrochloric acid
-
Ether
-
Ethanol
Procedure:
Part A: Preparation of o-Tolylzinc chloride [1]
-
A solution of o-iodotoluene (100 mmol) in THF is prepared in a flask under an inert atmosphere and cooled to -78 °C.
-
n-Butyllithium in hexane (100 mmol) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
A solution of anhydrous zinc chloride (100 mmol) in THF is added to the freshly prepared o-tolyllithium solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
Part B: 2-Methyl-4'-nitrobiphenyl Synthesis [1]
-
To a mixture of tetrakis(triphenylphosphine)palladium(0) (1 mmol) and 1-bromo-4-nitrobenzene (100 mmol) in THF, the o-tolylzinc chloride solution prepared in Part A is added.[1]
-
The reaction mixture is stirred for 6 hours at room temperature.[1]
-
The reaction is quenched by pouring the mixture into a mixture of ether and ice-cold 3 N hydrochloric acid.[1]
-
The organic layer is separated, and the aqueous layer is extracted with ether.[1]
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
After filtration, the solvent is removed by rotary evaporation.[1]
-
The crude product is recrystallized from hexane and then ethanol to afford light-yellow needles of 2-methyl-4'-nitrobiphenyl, yielding 16.5 g (78% based on 1-bromo-4-nitrobenzene).[1]
Visualization of Synthetic Pathways
To further elucidate the processes, the following diagrams illustrate the workflows and catalytic cycles for both the Suzuki-Miyaura and Negishi coupling reactions.
References
A Comparative Analysis of Palladium Catalyst Yields in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance
The selection of an optimal palladium catalyst is a critical parameter in the success of cross-coupling reactions, directly influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of commonly employed palladium catalysts in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented is compiled from various studies to aid researchers in making informed decisions for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The performance of different palladium catalysts in the coupling of aryl halides with boronic acids is summarized below. It is important to note that reaction conditions can significantly impact yields, and this data should be used as a guide for relative performance.
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrates | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-diiodopyrazine + Phenylboronic acid | Good | [1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | 2,5-diiodopyrazine + Phenylboronic acid | High | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | 2,5-diiodopyrazine + Phenylboronic acid | High | [1] |
| Pd/C (3%) | - | K₃PO₄ | H₂O | Not Specified | < 0.2 | Iodobenzene + Phenylboronic acid | 100 | [2] |
| Pd/C (3%) | - | K₃PO₄ | H₂O | Not Specified | 1 | Chlorobenzene + Phenylboronic acid | ~90 | [2] |
| γ-Al₂O₃/IL-Pd | - | Not Specified | Not Specified | Not Specified | Shorter | 4-bromoanisole + Phenylboronic acid | >95 | [3] |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of the palladium precursor and the supporting ligand is crucial for achieving high yields.
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | [4][5] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | [4][6] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High | [4] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | 2-bromo-13α-estrone + Nitroanilines | High | [5] |
| Pd₂(dba)₃ | X-Phos/BINAP | KOt-Bu/NaOt-Bu | Toluene | 100 | - | 2-bromo-13α-estrone + Aniline | Very Low | [5] |
Note: The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the nature of the phosphine ligand. Bulky, electron-rich ligands have been shown to be particularly effective.[4]
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and can be adapted for specific substrates and catalysts.
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, THF, often with water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure that can be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[4]
-
Reagent Addition: Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the degassed solvent (e.g., toluene).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 100 °C) for the required time, monitoring the reaction's progress.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography.[4]
Visualizing the Process
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling and a typical workflow for comparing catalyst performance.
Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.
Caption: Workflow for Comparing Palladium Catalyst Performance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Applications of 4-Bromo-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of 4-Bromo-2-methylphenylboronic acid, a versatile reagent in modern organic synthesis. Its utility is primarily demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds. This reaction enables the synthesis of complex organic molecules that are pivotal in the development of pharmaceuticals and advanced materials. We will explore its performance in comparison to other boronic acids, provide detailed experimental protocols, and illustrate its role in the synthesis of biologically active molecules and materials for organic light-emitting diodes (OLEDs).
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The efficiency of the Suzuki-Miyaura coupling reaction is significantly influenced by the electronic and steric properties of the boronic acid. This compound possesses a bromine atom, an electron-withdrawing group, and a methyl group, an electron-donating group, at positions that create notable steric hindrance. These features influence its reactivity in comparison to other substituted phenylboronic acids.
Generally, electron-donating groups on the phenylboronic acid can increase the nucleophilicity of the organic moiety, often leading to higher reaction yields. Conversely, strong electron-withdrawing groups can decrease reactivity. Steric hindrance, particularly from ortho-substituents like the methyl group in this compound, can also impact the reaction rate and yield by impeding the approach of the reactants to the palladium catalyst.
The following table provides a comparative summary of the performance of this compound against other commonly used boronic acids in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
| Boronic Acid | Structure | Product | Yield (%) | Reference |
| This compound | B(O)OBrCH₃ | 4'-Methoxy-2-methyl-1,1'-biphenyl | 85 (Estimated) | N/A |
| Phenylboronic acid | B(O)O | 4-Methoxy-1,1'-biphenyl | 95 | |
| 4-Methoxyphenylboronic acid | B(O)OOCH₃ | 4,4'-Dimethoxy-1,1'-biphenyl | 98 | |
| 4-Chlorophenylboronic acid | B(O)OCl | 4'-Chloro-4-methoxy-1,1'-biphenyl | 90 | |
| 2-Methylphenylboronic acid | B(O)OCH₃ | 4'-Methoxy-2-methyl-1,1'-biphenyl | 92 |
Note: The yield for this compound is an educated estimate based on established principles of Suzuki-Miyaura reactions, considering the combined electronic and steric effects of the bromo and methyl substituents. The yields for the other boronic acids are from published data for the reaction with 4-bromoanisole under specific conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in toluene at 80°C).
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Application in the Synthesis of Bioactive Molecules: JNK Inhibitors
This compound serves as a valuable building block in the synthesis of complex organic molecules with potential therapeutic applications. One such area is the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The c-Jun N-terminal kinases (JNKs) are key signaling proteins involved in stress responses, inflammation, and apoptosis. The development of selective JNK inhibitors is a significant area of research.
While a specific JNK inhibitor synthesized directly from this compound is not prominently featured in the literature, the general synthetic strategy for creating such inhibitors often involves a Suzuki-Miyaura coupling to construct the core biaryl scaffold.
Below is a representative workflow for the synthesis of a generic JNK inhibitor, followed by a diagram of the JNK signaling pathway.
The JNK signaling pathway is a critical regulator of cellular processes. Its inhibition can prevent the activation of transcription factors that promote inflammation and cell proliferation.
Application in Materials Science: OLED Emitters
The unique electronic properties that can be engineered into biaryl structures make them ideal candidates for use in organic light-emitting diodes (OLEDs). Boronic acids are crucial in the synthesis of these materials. The substituents on the boronic acid can be tailored to fine-tune the electronic and photophysical properties of the final OLED emitter, influencing its color, efficiency, and stability.
This compound can be used to introduce a sterically hindered and electronically modified phenyl ring into a larger conjugated system, which can be beneficial for achieving high-purity colors and improving the performance of OLED devices.
Below is a representative workflow for the synthesis of an OLED emitter using a Suzuki-Miyaura coupling reaction.
The synthesized emitter is then incorporated into a multilayer OLED device to generate light.
A Comparative Guide to the Synthesis of Biaryl Compounds Using 4-Bromo-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Synthetic Routes to Key Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[1] 4-Bromo-2-methylphenylboronic acid is a versatile building block in this context, offering a strategic entry point for the introduction of a substituted phenyl moiety. This guide provides an objective comparison of a successful synthesis utilizing this compound via the Suzuki-Miyaura coupling against an alternative synthetic methodology, supported by experimental data to inform reagent selection and protocol optimization.
Performance Comparison: Suzuki-Miyaura Coupling vs. Negishi Coupling
This guide will compare two distinct and effective methods for the synthesis of a substituted biphenyl derivative. The first case study details a Suzuki-Miyaura coupling reaction employing this compound. The second presents a Negishi coupling, an alternative cross-coupling method, to produce a similar biaryl compound.
| Parameter | Case Study 1: Suzuki-Miyaura Coupling | Case Study 2: Negishi Coupling (Alternative) |
| Reaction | Coupling of a Bromo-Methyl-Aniline Derivative with an Arylboronic Acid | Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl |
| Key Reagents | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Arylboronic Acid, Pd(PPh₃)₄, K₃PO₄ | (2-methylphenyl)magnesium bromide, Zinc Chloride, 1-bromo-4-iodobenzene, Pd(PPh₃)₄ |
| Solvent | 1,4-Dioxane/Water | Tetrahydrofuran (THF) |
| Temperature | 90 °C | -78 °C to Room Temperature |
| Reaction Time | 24 hours | Not explicitly stated, but involves multiple steps |
| Yield | 60-85% (Varies with boronic acid used) | 82% |
| Reference | [2] | [2] |
Case Study 1: Suzuki-Miyaura Coupling of a Bromo-Methyl-Aniline Derivative
This synthetic approach demonstrates the utility of a Suzuki-Miyaura coupling in constructing complex biaryl systems. The reaction couples N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various arylboronic acids. While this example does not use this compound as the boron-containing reagent, it provides a well-documented protocol for a structurally analogous transformation.
Experimental Protocol:
A dried Schlenk tube equipped with a stirrer was charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv., 5 mol%), potassium phosphate (K₃PO₄, 2.0 equiv., 2 mmol), and the respective arylboronic acid (1.0 equiv, 1 mmol). A 10:1 mixture of 1,4-dioxane and water (8.25 mL) was then added under an inert argon atmosphere. The resulting mixture was heated to 90 °C for 24 hours and the reaction progress was monitored by Thin Layer Chromatography (TLC).[2]
Case Study 2: Alternative Synthesis via Negishi Coupling
An alternative and highly effective method for the synthesis of a related biaryl compound, 4-Bromo-2'-methyl-1,1'-biphenyl, is the Negishi coupling. This reaction involves the cross-coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.
Experimental Protocol:
A stirred solution of (2-methylphenyl)magnesium bromide (42.0 mmol, 2.0M in diethyl ether) was evaporated in situ at room temperature. The resulting residue was redissolved in 50 mL of THF and cooled to -20° C under an argon atmosphere. To this solution, a solution of 6.84 g (50.0 mmol) of thrice-fused zinc chloride was added. The thick white slurry was then warmed to room temperature and stirred for 1 hour. After cooling to -78° C, a solution of 11.32 g (40.0 mmol) of 1-bromo-4-iodobenzene and 500 mg (0.4 mmol) of tetrakis(triphenylphosphine)palladium in 50 mL of THF was added over thirty minutes. After an additional 20 minutes, the cooling bath was removed, and the reaction was stirred at room temperature for 2 hours before being quenched with 100 mL of 1M hydrochloric acid. The product was extracted with hexanes, washed, dried, and purified by distillation to yield 8.06 g (82%) of 4-Bromo-2'-methyl-1,1'-biphenyl as a colorless oil.[2]
Conclusion
Both the Suzuki-Miyaura and Negishi coupling reactions represent powerful and effective methods for the synthesis of biaryl compounds. The choice between these methodologies may be guided by factors such as the availability of starting materials, functional group tolerance, and desired reaction conditions. The Suzuki-Miyaura coupling, exemplified by the synthesis of N-aryl pyrazine carboxamides, offers the advantage of using relatively stable and commercially available boronic acids. The Negishi coupling, as demonstrated in the synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl, provides a high-yielding alternative, particularly when the corresponding organozinc reagent is readily accessible. This comparative guide provides researchers with the necessary data and protocols to make informed decisions for the strategic synthesis of complex biaryl molecules.
References
A Comparative Guide to 4-Bromo-2-methylphenylboronic Acid and its Analogs in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key component in these reactions is the organoboron reagent, typically a boronic acid. This guide provides a comparative overview of 4-Bromo-2-methylphenylboronic acid and similar reagents, offering insights into their performance in Suzuki-Miyaura coupling reactions. Due to the limited availability of direct head-to-head comparative studies under identical conditions, this guide presents a compilation of representative data from various sources to inform substrate selection and reaction optimization.
Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The electronic and steric properties of the boronic acid coupling partner significantly influence the efficiency of the Suzuki-Miyaura reaction. The interplay of substituents on the phenylboronic acid ring can affect the rate of transmetalation, which is often the rate-determining step in the catalytic cycle.
To illustrate the performance of various substituted phenylboronic acids, the following table summarizes reaction yields for the coupling of different aryl bromides with several boronic acids. It is important to note that the reaction conditions are not identical across all entries, and therefore, direct comparison of yields should be interpreted with caution.
| Entry | Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / Supported Ligand | Na₂CO₃ | DMA | 140 | 24 | >95[1] |
| 2 | Phenylboronic Acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | DMF | 100 | 2 | 98 |
| 3 | 4-Methylphenylboronic Acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | - | - |
| 4 | 4-Methoxyphenylboronic Acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | - | - | 92 (on a similar substrate)[2] |
| 5 | 4-Chlorophenylboronic Acid | 2-Bromo-4-methylpyridine | - | - | - | - | - | 80 (representative)[2] |
DMA: Dimethylacetamide dppf: 1,1'-Bis(diphenylphosphino)ferrocene
Experimental Protocols
Detailed methodologies are crucial for reproducible results in Suzuki-Miyaura coupling reactions. Below is a general experimental protocol that can be adapted for the coupling of this compound and similar reagents with aryl halides. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to yield the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reaction Setup
The following diagram outlines a logical workflow for setting up a Suzuki-Miyaura cross-coupling experiment.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Kinetics of Suzuki Reactions with 4-Bromo-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of boronic acid is a critical parameter that significantly influences reaction kinetics and overall yield. This guide provides an objective comparison of the kinetic performance of 4-Bromo-2-methylphenylboronic acid in Suzuki reactions against other substituted phenylboronic acids, supported by established mechanistic principles and comparative experimental data.
The Impact of Substitution on Reaction Kinetics
The electronic and steric properties of substituents on the phenylboronic acid play a pivotal role in the kinetics of the Suzuki-Miyaura reaction. In this compound, the presence of a methyl group at the ortho position and a bromine atom at the para position introduces a unique combination of these effects, influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Steric Effects: The ortho-methyl group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step, which is often the rate-determining step in the catalytic cycle. This hindrance can lead to slower reaction rates compared to less substituted phenylboronic acids.
-
Electronic Effects:
-
The methyl group is a weak electron-donating group. Generally, electron-donating groups can increase the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center, potentially accelerating the transmetalation step.
-
The bromine atom is an electron-withdrawing group due to its electronegativity, but it can also donate electron density through resonance. Its overall effect on the electron density of the aromatic ring and the C-B bond can influence the rates of both transmetalation and reductive elimination.
-
Performance Comparison with Alternative Boronic Acids
To understand the kinetic profile of this compound, it is instructive to compare its expected reactivity with other commonly used phenylboronic acids.
| Boronic Acid | Substituent Effects | Expected Relative Reaction Rate | Key Considerations |
| Phenylboronic Acid | Unsubstituted (baseline) | 1.00 | Serves as a standard for comparison with minimal steric and electronic effects. |
| 3-Tolylboronic Acid | meta-Methyl group (weak electron-donating, moderate steric hindrance) | ~1.2 - 1.5 | The methyl group in the meta position offers a balance of activating electronic effects with less steric hindrance compared to an ortho-substituent, often leading to slightly faster reactions.[1] |
| 2-Tolylboronic Acid | ortho-Methyl group (weak electron-donating, significant steric hindrance) | < 1.00 | The ortho-methyl group introduces significant steric hindrance, which generally slows down the transmetalation step, leading to a lower reaction rate compared to phenylboronic acid. |
| 4-Methoxyphenylboronic Acid | para-Methoxy group (strong electron-donating) | > 1.5 | The strong electron-donating nature of the methoxy group significantly enhances the nucleophilicity of the aryl group, typically leading to faster transmetalation and overall reaction rates. |
| 4-Chlorophenylboronic Acid | para-Chloro group (electron-withdrawing) | < 1.00 | The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. |
| This compound | ortho-Methyl (steric hindrance, weak electron-donating), para-Bromo (electron-withdrawing) | Likely < 1.00 | The combination of significant steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the para-bromo group is expected to result in a slower reaction rate compared to unsubstituted phenylboronic acid. The steric effect is likely to be the dominant factor. |
Note: The relative reaction rates are estimations based on general principles of steric and electronic effects in Suzuki-Miyaura reactions. Actual rates are highly dependent on the specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent.
Experimental Protocols for Kinetic Studies
A well-designed experimental protocol is crucial for obtaining reliable kinetic data for Suzuki-Miyaura reactions. The following outlines a general procedure for monitoring the reaction kinetics.
General Procedure for a Kinetic Study:
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., a jacketed reactor or a Schlenk flask in a temperature-controlled bath) equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (e.g., this compound, 1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol).
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 10 mL). Allow the mixture to stir for a few minutes to ensure homogeneity. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).
-
Reaction Initiation and Monitoring: Start the reaction by bringing the mixture to the desired temperature. At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water or a dilute acid solution) and an extraction solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched samples by a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products over time.[2][3]
-
Data Analysis: Plot the concentration of the limiting reactant versus time to determine the reaction rate. The initial rate can be determined from the slope of the curve at t=0. By performing a series of experiments with varying concentrations of each reactant, the order of the reaction with respect to each component and the rate constant (k) can be determined.
Visualizing the Experimental Workflow
The following diagrams illustrate the general catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for conducting kinetic studies.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
Conclusion
The kinetic performance of this compound in Suzuki-Miyaura cross-coupling reactions is anticipated to be slower than that of less sterically hindered or more electronically activated phenylboronic acids. The pronounced steric hindrance from the ortho-methyl group is the primary factor expected to reduce the rate of transmetalation. For researchers and professionals in drug development, understanding these kinetic nuances is essential for optimizing reaction conditions, improving yields, and designing efficient synthetic routes. When employing sterically hindered boronic acids like this compound, careful selection of ligands that can accommodate bulky substrates, as well as optimization of base and temperature, are critical for achieving successful outcomes. Further quantitative kinetic studies on this specific substrate and its analogs would provide more precise data to guide synthetic strategies.
References
A Researcher's Guide to Assessing the Purity of Commercial 4-Bromo-2-methylphenylboronic Acid
For researchers engaged in synthetic chemistry and drug development, the purity of starting materials is a critical parameter that directly influences reaction yield, impurity profiles of subsequent products, and overall project timelines. 4-Bromo-2-methylphenylboronic acid is a key building block in Suzuki-Miyaura cross-coupling reactions, making a thorough assessment of its purity essential. This guide provides a framework for comparing the purity of commercially available this compound from various suppliers, complete with detailed experimental protocols and data interpretation guidelines.
Common Impurities and Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways that can lead to significant impurities. Understanding these potential contaminants is the first step in a robust quality assessment.
-
Protodeboronation (Hydrolysis): This is one of the most common degradation pathways for arylboronic acids, where the C-B bond is cleaved to replace the boronic acid group with a hydrogen atom.[1] In the case of this compound, this results in the formation of 1-bromo-3-methylbenzene. This impurity can be particularly problematic as it is unreactive in the subsequent Suzuki coupling, leading to lower yields and complicating purification.
-
Oxidative Degradation: Arylboronic acids can undergo oxidation to form the corresponding phenol.[2] For the target compound, this would result in 4-bromo-2-methylphenol.
-
Anhydride Formation (Boroxines): Boronic acids can dehydrate, especially upon heating or under vacuum, to form cyclic anhydrides known as boroxines. These are trimers of the boronic acid and can complicate quantification by ¹H NMR if not accounted for, as they will still contain the aryl group.
Comparative Purity Analysis
A systematic comparison of this compound from different commercial suppliers should involve a battery of analytical techniques. The following table provides a template for summarizing the quantitative data obtained from these analyses.
| Supplier | Lot Number | Appearance | ¹H NMR Purity (%) | HPLC Purity (%) | Major Impurity (by GC-MS) | Impurity Level (%) |
| Supplier A | A12345 | White Crystalline Solid | 98.5 | 99.1 | 1-bromo-3-methylbenzene | 0.8 |
| Supplier B | B67890 | Off-white Powder | 96.2 | 97.0 | 4-bromo-2-methylphenol | 1.5 |
| Supplier C | C11223 | White Crystalline Solid | 99.5 | 99.8 | Not Detected (>0.1%) | <0.1 |
Experimental Protocols
Detailed and consistent methodologies are crucial for an objective comparison. Below are recommended protocols for key analytical experiments.
Quantitative ¹H NMR Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance using an internal standard of known purity.
Methodology:
-
Internal Standard Preparation: Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into a vial. The standard should have a known purity and its peaks should not overlap with the analyte signals. Record the exact weight.
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into the same vial. Record the exact weight.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃). Ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 30 seconds to allow for complete relaxation of all nuclei, which is critical for accurate integration.
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard. For this compound, the methyl protons (around 2.5 ppm) or the aromatic protons (between 7.0-8.0 ppm) can be used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Expected ¹H NMR Spectrum:
-
~2.5 ppm (singlet, 3H): Methyl (-CH₃) protons.
-
~7.0 - 8.0 ppm (multiplets, 3H): Aromatic protons.
-
Broad singlet (variable): Boronic acid -B(OH)₂ protons. The chemical shift of these protons is highly dependent on concentration and the presence of water.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for separating the main component from its non-volatile impurities.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile impurities, such as the product of protodeboronation.
Methodology:
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1-2 mg/mL.
-
Note: Derivatization with an agent like BSTFA may be required to improve the volatility of the boronic acid and its less volatile impurities, though this is often more critical for the main component than for volatile byproducts.
-
Workflow and Alternatives
The logical flow of assessing a new batch of this compound is outlined below. This systematic approach ensures a comprehensive evaluation of purity and suitability for its intended use.
Purity assessment workflow for this compound.
Performance Comparison with Alternatives
While this compound is a versatile reagent, certain applications might benefit from alternatives, especially if issues with stability or reactivity are encountered.
-
Potassium Trifluoroborate Salts: These salts (Ar-BF₃K) often exhibit enhanced stability compared to their boronic acid counterparts. They are crystalline, air-stable solids that are less prone to protodeboronation.[3] They typically require slightly different activation conditions in Suzuki couplings but can offer more consistent results.
-
Boronate Esters (e.g., Pinacol Esters): Boronate esters are another stable alternative.[3] They are generally less polar and more soluble in organic solvents. Their stability makes them suitable for multi-step syntheses where the boron moiety must endure various reaction conditions before the final cross-coupling.
The choice between boronic acids, trifluoroborates, and boronate esters will depend on the specific substrate, reaction conditions, and the stability of the boron reagent to other functional groups present in the molecule. A comparative study of these reagents in a specific Suzuki-Miyaura reaction can provide valuable data on which reagent offers the optimal balance of reactivity, stability, and yield for a particular synthetic route.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Bromo-2-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedural information for the safe disposal of 4-Bromo-2-methylphenylboronic acid, a halogenated organoboron compound.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of similar phenylboronic acid compounds and general procedures for disposing of halogenated organic waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Profile and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be an irritant. Appropriate personal protective equipment must be worn at all times when handling this chemical.
| Hazard Category | GHS Hazard Statements (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | - Hand Protection: Wear impervious gloves (e.g., nitrile, neoprene). - Eye/Face Protection: Use tightly fitting safety goggles or a face shield. - Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities. - Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid dust inhalation. |
| Environmental Hazards | No specific data available; however, release into the environment should be avoided. | N/A |
Step-by-Step Disposal Protocol
The presence of bromine classifies this compound as a halogenated organic waste. As such, it requires special disposal procedures and must not be disposed of in regular trash or down the drain.
-
Segregation: Isolate this compound waste from non-halogenated chemical waste. This includes any contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Containerization:
-
Place all solid waste, including the original container and any contaminated materials, into a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic solids.
-
The container must be compatible with the chemical and securely sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Halogenated Organic Waste" and the full chemical name: "this compound."
-
Include the date of accumulation and the responsible researcher's name and contact information.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and bases.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
Accidental Spill and First Aid Procedures
In the event of a spill or exposure, immediate action is critical.
| Situation | First Aid and Spill Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Small Spill | For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation. Place it in the designated halogenated waste container. Clean the spill area with an appropriate solvent and then soap and water. |
| Large Spill | Evacuate the area and contact your institution's EHS or emergency response team immediately. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific facility.
Personal protective equipment for handling 4-Bromo-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-Bromo-2-methylphenylboronic acid (CAS No. 221006-71-9). Adherence to these procedures is critical for ensuring personnel safety and proper disposal.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the known hazards of this compound, including information from supplier websites and safety data sheets for structurally similar boronic acids.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or other chemically resistant gloves should be worn. Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses or goggles | Chemical splash-resistant safety glasses or goggles with side protection are mandatory. A face shield may be appropriate for larger quantities or when there is a significant splash hazard.[3] |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Dust mask or respirator | Use in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust. If dust generation is unavoidable, a NIOSH-approved respirator for particulates is recommended. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
- Always handle this compound in a well-ventilated area.
- A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
- Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
2. Personal Protective Measures:
- Before handling, don the appropriate PPE as detailed in the table above.
- Avoid direct contact with the skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
3. Handling Procedures:
- Carefully open the container to avoid generating dust.
- Use a spatula or other appropriate tool to transfer the solid material.
- If preparing solutions, add the solid to the solvent slowly to avoid splashing.
- Keep the container tightly closed when not in use.
4. Spill Management:
- In the event of a spill, evacuate the immediate area if necessary.
- Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material and place it into a designated, labeled hazardous waste container.
- Avoid actions that could generate dust.
- Clean the spill area with a suitable solvent and decontaminate all surfaces.
- Treat all spill cleanup materials as hazardous waste.
Disposal Plan
1. Waste Segregation and Collection:
- All waste containing this compound, including contaminated consumables (e.g., weighing papers, gloves, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.[4]
- The container should be made of a compatible material and have a secure lid.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Disposal Procedure:
- Dispose of the collected hazardous waste through your institution's EHS program or a licensed chemical waste disposal company.[4]
- Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.
- Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
